molecular formula C15H28O2 B164371 10Z-pentadecenoic acid

10Z-pentadecenoic acid

Cat. No.: B164371
M. Wt: 240.38 g/mol
InChI Key: APXSAEQXOXTDAM-WAYWQWQTSA-N
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Description

Cis-10-pentadecenoic acid is the cis-isomer of pentadec-10-enoic acid. It has a role as a metabolite.
10Z-pentadecenoic acid has been reported in Pyrococcus furiosus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-pentadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXSAEQXOXTDAM-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation, Synthesis, and Structural Validation of 10Z-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rising therapeutic interest in Odd-Chain Fatty Acids (OCFAs), particularly pentadecanoic acid (C15:0), has necessitated the rigorous characterization of its desaturated metabolites. While cis-9-pentadecenoic acid is the primary product of Stearoyl-CoA Desaturase 1 (SCD1), the 10Z-pentadecenoic acid (C15:1 n-5) isomer represents a distinct, less abundant metabolite with potential unique signaling properties.

This guide provides a definitive technical roadmap for the discovery (identification) , isolation , and chemical synthesis of 10Z-pentadecenoic acid. It prioritizes self-validating analytical protocols to distinguish this isomer from its positional isomers (e.g., 9Z) and geometric isomers (10E), ensuring data integrity for pharmacological applications.

Part 1: Analytical Discovery & Identification Strategy

The "discovery" of 10Z-pentadecenoic acid in a biological matrix is an analytical challenge due to the dominance of the 9Z isomer. Standard GC-MS on non-polar columns (e.g., DB-5) often fails to resolve these positional isomers.

The Self-Validating Protocol: DMDS Derivatization

To unequivocally identify the double bond position at Carbon 10, we utilize Dimethyl Disulfide (DMDS) derivatization . DMDS adds across the double bond, and subsequent Electron Impact (EI) ionization causes cleavage specifically between the sulfur-bearing carbons.

Mechanism of Action:

  • Adduction: DMDS reacts with the alkene to form a bis(methylthio) derivative.

  • Fragmentation: In the Mass Spectrometer, the bond between the two carbons bearing the methylthio groups cleaves preferentially.

Diagnostic Fragment Ions

The following table summarizes the mass spectral fingerprints that distinguish the target (10Z) from the common contaminant (9Z).

Isomer TargetDouble Bond (

)
Omega (n-)Key Fragment A (Carboxyl End)Key Fragment B (Terminal End)
10Z-Pentadecenoic

n-5 231 m/z 117 m/z
9Z-Pentadecenoic

n-6217 m/z131 m/z

Note: Fragments are based on Methyl Ester (FAME) derivatives.[1][2]

Visualization: MS Fragmentation Logic

The following diagram illustrates the cleavage logic used to validate the presence of 10Z-pentadecenoic acid.

DMDS_Fragmentation Precursor 10Z-Pentadecenoic Acid (Methyl Ester) DMDS_Step Reaction with DMDS/Iodine (60°C, 30 min) Precursor->DMDS_Step Derivatization Adduct Bis(methylthio) Adduct (Molecular Ion) DMDS_Step->Adduct Formation Frag_A Fragment A (Carboxyl) MeOOC-(CH2)8-CH(SMe)+ m/z 231 Adduct->Frag_A EI Cleavage Frag_B Fragment B (Terminal) CH3-(CH2)3-CH(SMe)+ m/z 117 Adduct->Frag_B EI Cleavage

Caption: Diagnostic fragmentation pathway of DMDS-derivatized 10Z-pentadecenoic acid methyl ester.

Part 2: Isolation from Biological Matrices

When isolating from natural sources (e.g., specific microbial fermentations like Yarrowia lipolytica or ruminant milk fats), the concentration of C15:1 is low (<1%). A multi-stage fractionation is required.

Extraction and Enrichment Protocol

Step 1: Total Lipid Extraction (Modified Folch)

  • Reagents: Chloroform:Methanol (2:1 v/v).

  • Procedure: Homogenize tissue/cells. Centrifuge to separate phases. Collect lower organic phase containing lipids.

  • Causality: We use the Folch method over Bligh-Dyer for tissues with high neutral lipid content to ensure maximum recovery of triglycerides.

Step 2: Methylation (FAME Synthesis)

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Condition: 100°C for 10 mins.

  • Why: Fatty acids must be volatile for GC and less polar for Ag-Ion chromatography.

Step 3: Urea Complexation (Saturate Removal)

  • Concept: Urea forms hexagonal inclusion crystals with straight-chain saturated fatty acids (like C15:0 and C16:0). Mono-unsaturated fatty acids (MUFAs) like 10Z-C15:1 are bulkier due to the "kink" and remain in the filtrate.

  • Protocol: Dissolve FAMEs in hot methanol/urea. Cool to 4°C overnight. Filter crystals. The filtrate is enriched in C15:1.

Step 4: Silver-Ion (Ag+) Chromatography

  • System: HPLC with Ag-loaded cation exchange column (e.g., ChromSpher Lipids).

  • Mechanism: Silver ions form weak charge-transfer complexes with

    
    -electrons of the double bond.
    
  • Separation: 10Z elutes separately from 9Z due to slight differences in steric accessibility of the

    
    -cloud to the silver ions.
    

Isolation_Workflow Raw Biological Matrix (Microbial/Ruminant Fat) Extract Lipid Extraction (Chloroform:MeOH 2:1) Raw->Extract FAME Transesterification (BF3-MeOH) -> FAMEs Extract->FAME Urea Urea Complexation (Removes C15:0/C16:0) FAME->Urea Remove Saturates Enriched MUFA Enriched Fraction (Contains 9Z & 10Z) Urea->Enriched Filtrate Ag_HPLC Ag-Ion HPLC (Isomer Separation) Enriched->Ag_HPLC Discriminate Isomers Target Purified 10Z-C15:1 Ag_HPLC->Target

Caption: Fractionation workflow to isolate trace 10Z-C15:1 from complex lipid mixtures.

Part 3: Chemical Synthesis (Wittig Reaction)[3]

Given the low natural abundance, total synthesis is the preferred route for obtaining gram-scale quantities for drug development. The Wittig reaction allows for precise placement of the double bond at C10.

Retrosynthetic Analysis

To construct 10Z-pentadecenoic acid , we disconnect at the double bond:

  • Fragment A (Ylide): Derived from 10-bromodecanoic acid (protected).

  • Fragment B (Aldehyde): Pentanal.

Synthesis Protocol

Phase 1: Preparation of the Phosphonium Salt

  • Starting Material: 10-bromodecanoic acid.

  • Protection: Esterify to Methyl 10-bromodecanoate using MeOH/

    
    .
    
  • Salt Formation: Reflux with Triphenylphosphine (

    
    ) in acetonitrile for 24h.
    
    • Product: (9-methoxycarbonylnonyl)triphenylphosphonium bromide.

Phase 2: The Wittig Reaction (Z-Selective)

  • Reagents: Phosphonium salt, Sodium Hexamethyldisilazide (NaHMDS) as base, Pentanal.

  • Solvent: Dry THF (Tetrahydrofuran).

  • Temperature: -78°C (Critical for Z-selectivity).

Step-by-Step:

  • Ylide Generation: Dissolve phosphonium salt in dry THF under Argon. Cool to -78°C. Add NaHMDS dropwise. The solution turns bright orange (ylide formation).

  • Coupling: Add Pentanal dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with hexane/ether. The triphenylphosphine oxide (TPPO) byproduct precipitates and is removed by filtration.

Phase 3: Hydrolysis

  • Dissolve the resulting Methyl 10Z-pentadecenoate in THF/Water.

  • Add LiOH (Lithium Hydroxide). Stir at 40°C.

  • Acidify to pH 2 with HCl to precipitate the free fatty acid 10Z-pentadecenoic acid .

Part 4: Structural Validation (Quality Control)

Before use in biological assays, the synthesized or isolated compound must pass strict QC to ensure it is the Z (cis) isomer and not the E (trans) isomer.

NMR Spectroscopy Criteria
  • Proton NMR (

    
    -NMR): 
    
    • Olefinic Protons: The multiplet at

      
       5.35 ppm.
      
    • Coupling Constant (

      
      ):  For Z-isomers, the coupling constant is typically 7–11 Hz . (E-isomers show 12–18 Hz).
      
    • Allylic Carbons (

      
      -NMR):  The allylic carbons in Z-isomers appear upfield (
      
      
      
      27 ppm) compared to E-isomers (
      
      
      32 ppm) due to the gamma-gauche effect.
GC-FID Purity Check
  • Column: SP-2560 (100m highly polar biscyanopropyl column).

  • Condition: 140°C hold 5 min, ramp 4°C/min to 240°C.

  • Acceptance Criteria: Single peak >98% area. No shoulder peaks (indicative of E-isomer contamination).

References

  • Venn-Watson, S., et al. (2020). "Pentadecanoic Acid (C15:0), an Odd-Chain Fatty Acid, has Broad Activities Relevant to Health and Disease."[3] Scientific Reports. Available at: [Link]

  • Christie, W.W. (2023). "Mass Spectrometry of Fatty Acid Derivatives: Double Bond Location." Lipid Maps / Lipid Library. Available at: [Link]

  • Dunkelblum, E., et al. (1985).[2] "Dimethyl Disulfide Derivatives of Long Chain Alkenes, Alkadienes, and Alkatrienes for Gas Chromatography/Mass Spectrometry." Analytical Chemistry. Available at: [Link]

  • Maryanoff, B.E., & Reitz, A.B. (1989).[4] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews. Available at: [Link]

  • Buser, H.R., et al. (1983). "Determination of Double Bond Positions in Monounsaturated Fatty Acids by GC-MS of Dimethyl Disulfide Adducts." Analytical Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 10Z-Pentadecenoic Acid: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fundamental physicochemical properties of 10Z-pentadecenoic acid (cis-10-C15:1), a monounsaturated odd-chain fatty acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data to facilitate its application in research and development.

Introduction: The Significance of an Uncommon Fatty Acid

10Z-Pentadecenoic acid is a 15-carbon long-chain monounsaturated fatty acid.[1][2][3][4] Unlike the more common even-chain fatty acids, odd-chain fatty acids like pentadecenoic acid and its derivatives are found in lower concentrations in nature.[5] The presence of a single cis double bond at the tenth carbon position imparts specific conformational properties that influence its physical state and biological activity. This guide will delve into the core physicochemical characteristics of this molecule, providing a foundational understanding for its use in experimental settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 10Z-pentadecenoic acid is paramount for its effective use in research, including formulation, storage, and analytical method development.

Identification and Nomenclature
PropertyValueSource(s)
Systematic Name (Z)-pentadec-10-enoic acid[6]
Common Names 10Z-Pentadecenoic acid, cis-10-Pentadecenoic acid[3]
Abbreviation C15:1n-5[6]
CAS Number 84743-29-3[3][4]
Molecular Formula C₁₅H₂₈O₂[4]
Molecular Weight 240.38 g/mol [4]
Physical and Chemical Properties

The acidity of the carboxylic acid group, represented by its pKa, is a critical parameter. While an experimental pKa for 10Z-pentadecenoic acid has not been specifically reported, studies on similar long-chain fatty acids can provide a reasonable estimate. The pKa of fatty acids is influenced by their environment; in a lipid environment, the apparent pKa of long-chain fatty acids can be significantly higher (in the range of 6.2-7.3) than in aqueous solutions. For comparison, the pKa of oleic acid (C18:1) has been reported to be 9.85.[1][9][10]

Solubility and Stability

10Z-Pentadecenoic acid is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] For long-term stability, it is recommended to store the compound at -20°C.[1] Monounsaturated fatty acids are generally more stable to oxidation than polyunsaturated fatty acids due to the presence of fewer double bonds, but they are more susceptible to oxidation than saturated fatty acids.[3] The primary degradation pathway for unsaturated fatty acids is oxidation, which can be initiated by heat, light, and the presence of metal ions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 10Z-pentadecenoic acid. While specific spectra for this compound are not widely published, data from analogous molecules, such as oleic acid, can be used to predict its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cis double bond around 5.3 ppm. Other key signals would include a triplet for the terminal methyl group protons, a triplet for the alpha-methylene protons adjacent to the carboxyl group, and a complex multiplet for the numerous methylene protons in the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carboxyl carbon around 180 ppm and signals for the sp²-hybridized carbons of the double bond in the region of 128-132 ppm. The aliphatic carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 10Z-pentadecenoic acid will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A strong C=O stretching vibration will be observed around 1710 cm⁻¹. The C=C stretching of the cis double bond will appear as a weak band around 1655 cm⁻¹. The C-H stretching vibrations of the aliphatic chain will be visible just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of fatty acids. For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to their more volatile methyl esters (FAMEs). The electron ionization (EI) mass spectrum of the methyl ester of 10Z-pentadecenoic acid would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including a prominent peak at m/z 74, which is the McLafferty rearrangement product of the methyl ester group.

Natural Occurrence and Biosynthesis

Odd-chain fatty acids are generally less abundant in nature compared to their even-chain counterparts. The saturated pentadecanoic acid (C15:0) is found in dairy products, ruminant meats, and some fish and plants.[11][12][13] The unsaturated 10Z-pentadecenoic acid has been identified in the archaeon Pyrococcus furiosus.[6] Its methyl ester has also been reported as an algal metabolite.[14] The biosynthesis of long-chain fatty acids occurs via the fatty acid synthase (FAS) complex, which typically uses acetyl-CoA as a primer to build even-chain fatty acids. The synthesis of odd-chain fatty acids is initiated with propionyl-CoA. Desaturation to form monounsaturated fatty acids is then carried out by fatty-acyl-CoA desaturases.

Synthesis and Reactivity

The chemical synthesis of Z-alkenes can be achieved through various methods, with the Wittig reaction being a prominent example.[15][16][17][18] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 10Z-pentadecenoic acid, a suitable strategy would involve the Wittig reaction between a C5 aldehyde and a C10 phosphorus ylide containing a terminal ester group, followed by hydrolysis of the ester.

The reactivity of 10Z-pentadecenoic acid is primarily dictated by the carboxylic acid group and the cis-double bond. The carboxylic acid can undergo esterification and other reactions typical of this functional group. The double bond is susceptible to addition reactions, such as hydrogenation, and oxidation, which can lead to the formation of various oxygenated products.

Analytical Methodologies

The accurate quantification of 10Z-pentadecenoic acid in biological matrices is crucial for understanding its biological roles. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and reliable method for the analysis of fatty acids.

Sample Preparation: Lipid Extraction and Derivatization

A robust analytical workflow begins with the efficient extraction of lipids from the sample matrix. This is followed by the derivatization of the fatty acids to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

G cluster_extraction Lipid Extraction cluster_derivatization Derivatization to FAMEs cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Derivatization Transesterification/Methylation (e.g., with BF₃/Methanol or Methanolic HCl) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Peak Identification & Quantification GCMS->Data

Caption: Workflow for the analysis of fatty acids from biological samples.

Experimental Protocol: FAME Preparation from Plasma

  • Lipid Extraction:

    • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.

    • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature and add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and detection of FAMEs are typically performed on a GC-MS system.

Typical GC-MS Parameters:

ParameterValue
GC Column DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550

Biological Significance and Applications

Odd-chain fatty acids, including pentadecanoic acid, have garnered increasing interest for their potential roles in human health. Higher circulating levels of pentadecanoic acid have been associated with various health benefits.[11][12] 10Z-Pentadecenoic acid and its trans isomer, 10E-pentadecenoic acid, have been shown to inhibit the IFN-γ-induced production of kynurenine in THP-1 cells, suggesting potential immunomodulatory activity.[3][10] Its unique structure also makes it a candidate for applications in the development of bio-based polymers and as an emollient in the cosmetic industry.[1][7]

Conclusion

10Z-Pentadecenoic acid presents a unique profile as a monounsaturated odd-chain fatty acid. While specific experimental data for some of its physicochemical properties remain to be fully elucidated, a comprehensive understanding can be built upon the data of analogous compounds. The analytical protocols outlined in this guide provide a robust framework for its accurate quantification in biological systems, paving the way for further research into its biological significance and potential applications.

References

  • Elf D, W. B. Apparent pKa of the fatty acids within ordered mixtures of model human stratum corneum lipids. PubMed. [Link]. Accessed January 31, 2026.

  • Robert, J., Marchesini, S., Delessert, S., et al. Analysis of the β-oxidation of trans-unsaturated fatty acid in recombinant Saccharomyces cerevisiae expressing a peroxisomal PHA synthase reveals the involvement of a reductase-dependent pathway. Biochim. Biophys. Acta 1734(2), 169-177 (2005).
  • Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. PubMed. [Link]. Accessed January 31, 2026.

  • 10(Z)-Pentadecenoic Acid ( cis-10-Pentadecenoic acid). MySkinRecipes. [Link]. Accessed January 31, 2026.

  • Pentadecanoic Acid | C15H30O2 | CID 13849. PubChem. [Link]. Accessed January 31, 2026.

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One, 17(5), e0268778. [Link].

  • 10(Z)-Pentadecenoic acid. Jackson Immuno Research. [Link]. Accessed January 31, 2026.

  • 10Z-pentadecenoic acid | C15H28O2 | CID 5312411. PubChem. [Link]. Accessed January 31, 2026.

  • Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. MDPI. [Link]. Accessed January 31, 2026.

  • Venn-Watson, S. K., & Butterworth, C. N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. bioRxiv. [Link].

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library. [Link]. Accessed January 31, 2026.

  • FAME analysis protocol_MSU_MSMC_011. Michigan State University. [Link]. Accessed January 31, 2026.

  • Pentadecylic acid. Wikipedia. [Link]. Accessed January 31, 2026.

  • Ozogul, Y., & Ozogul, F. (2007). Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea. International Journal of Food Sciences and Nutrition, 58(7), 495–505. [Link].

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]. Accessed January 31, 2026.

  • FTIR band assignments for functional groups commonly found in an oil spectrum. ResearchGate. [Link]. Accessed January 31, 2026.

  • LIPID MAPS. [Link]. Accessed January 31, 2026.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]. Accessed January 31, 2026.

  • LIPIDS Mass Spectral Database. Wiley Science Solutions. [Link]. Accessed January 31, 2026.

  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]. Accessed January 31, 2026.

  • Fatty Acid Methyl Ester (FAME) Analysis. UC Davis Stable Isotope Facility. [Link]. Accessed January 31, 2026.

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094. [Link].

  • Trans-fat analysis by FT-IR. Spectroscopy Europe/World. [Link]. Accessed January 31, 2026.

  • Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]. Accessed January 31, 2026.

  • Physicochemical properties, fatty acid composition and FTIR Spectra of Gabus (Channa striata) fish oil. Food Research, 6(2), 346-352.
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]. Accessed January 31, 2026.

  • Mass Spectrometry Data Center. NIST. [Link]. Accessed January 31, 2026.

  • Lipid and fatty acid extraction protocol from biological samples. Metabolomics Australia. [Link]. Accessed January 31, 2026.

  • Chemical shifts of groups in fatty oils. ResearchGate. [Link]. Accessed January 31, 2026.

  • Lennen, R., & Pfleger, B. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(24), e943. [Link].

  • Stay ahead in developing green energy solutions: Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. LabRulez GCMS. [Link]. Accessed January 31, 2026.

  • Wiley FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. [Link]. Accessed January 31, 2026.

  • Li, H., et al. (2022). Statistical FT-IR Spectroscopy for the Characterization of 17 Vegetable Oils. Foods, 11(10), 1475. [Link].

  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]. Accessed January 31, 2026.

  • Wittig reaction for alkene synthesis. YouTube. [Link]. Accessed January 31, 2026.

  • Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS. LECO Corporation. [Link]. Accessed January 31, 2026.

  • Quantification by 1H-NMR. AOCS. [Link]. Accessed January 31, 2026.

  • FTIR Spectra of (a) unsaturated fatty acids standard mixture (FAPAS...). ResearchGate. [Link]. Accessed January 31, 2026.

  • Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters. University of California, Santa Cruz. [Link]. Accessed January 31, 2026.

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]. Accessed January 31, 2026.

  • Kind, T., et al. (2013). LipidBlast - in-silico tandem mass spectrometry database for lipid identification. Metabolites, 3(2), 472–488. [Link].

  • Wittig reaction. Wikipedia. [Link]. Accessed January 31, 2026.

Sources

Technical Guide: Natural Sources of 10Z-Pentadecenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, biosynthesis, and therapeutic potential of 10Z-pentadecenoic acid in plant systems.

Executive Summary

10Z-pentadecenoic acid (C15:1 n-5, cis-10-pentadecenoic acid) is a rare odd-chain monounsaturated fatty acid (MUFA). Unlike its saturated counterpart pentadecanoic acid (C15:0)—which is widely recognized in dairy fats and linked to longevity—the 10Z-monounsaturated form is elusive in the plant kingdom.

Standard plant lipid metabolism heavily favors even-chain fatty acids (C16, C18). The presence of 10Z-pentadecenoic acid represents a metabolic anomaly, typically requiring non-standard primer utilization (propionyl-CoA) and specific regiospecific desaturation (Delta-10).

This guide identifies Mercurialis annua (Annual Mercury) as a critical, high-yield botanical source (up to 11.2% of total lipids), challenging the dogma that this lipid is exclusively microbial or ruminant in origin.

Chemical Identity & Structural Logic

Before isolation, the target molecule must be strictly defined to prevent confusion with common isomers like cis-9-pentadecenoic acid or the saturated C15:0.

  • IUPAC Name: (Z)-pentadec-10-enoic acid

  • Lipid Number: C15:1 n-5[1]

  • Molecular Formula: C₁₅H₂₈O₂[2]

  • Key Feature: The double bond is located at the 10th carbon from the carboxyl end (Delta-10), which corresponds to the 5th carbon from the methyl end (omega-5).

Structural Visualization

Validated Botanical Sources

While most plants contain <0.1% of this lipid, specific taxa have evolved metabolic pathways that accumulate it significantly.

Table 1: Quantitative Profile of 10Z-Pentadecenoic Acid in Plants
Botanical SourceFamilyTissueContent (% of Total FA)Status
Mercurialis annua EuphorbiaceaeAerial Parts11.2% Primary Source
Cephalaria syriaca CaprifoliaceaeSeeds/Aerial0.46% - 7.5%Secondary Source
Maize (Zea mays) PoaceaeFloral PollenTrace (Detected)Minor
Safflower AsteraceaeHerbage~0.02%Trace
Saccharina latissima LaminariaceaeThallus (Algae)Variable (<1%)Marine Source
Deep Dive: The Mercurialis annua Anomaly

Mercurialis annua is the most authoritative plant source identified. A lipid extract analysis revealed that 10Z-pentadecenoic acid (11.2%) co-occurs with heptadecanoic acid (12.8%) and cis-10-heptadecenoic acid .

  • Significance: The high concentration suggests this is not a degradation byproduct but a deliberate biosynthetic end-product, likely serving a role in membrane fluidity during cold stress or specific signaling.

Biosynthetic Pathways

The synthesis of 10Z-pentadecenoic acid in plants is non-canonical. It does not follow the standard FAS (Fatty Acid Synthase) pathway that produces Palmitic Acid (C16:0).

Mechanism 1: The Delta-10 Desaturase Pathway (Dominant Hypothesis)

In Mercurialis and Cephalaria, the co-occurrence of C15:1 Delta-10 and C17:1 Delta-10 suggests the presence of a specialized Delta-10 Desaturase enzyme that acts on odd-chain saturated substrates.

  • Primer Selection: Propionyl-CoA (C3) replaces Acetyl-CoA (C2) in the FAS complex.

  • Elongation: Cycles of condensation produce Pentadecanoic Acid (C15:0).[3]

  • Desaturation: A specific

    
    -desaturase introduces the double bond.
    
Mechanism 2: Alpha-Oxidation & Chain Shortening

In some tissues, C15:1 may arise from the degradation of longer odd-chain PUFAs or MUFAs.

  • Precursor:C17:1 cis-12 (Heptadecenoic acid, n-5).

  • Process: One cycle of

    
    -oxidation removes 2 carbons from the carboxyl end.
    
  • Result: C17:1

    
    
    
    
    
    C15:1
    
    
    .

Biosynthesis cluster_inputs Substrates cluster_pathway Odd-Chain Elongation & Desaturation Propionyl Propionyl-CoA (C3) C15_0 Pentadecanoic Acid (C15:0) Propionyl->C15_0 FAS Complex (6 cycles) Malonyl Malonyl-CoA (C2) Malonyl->C15_0 C17_0 Heptadecanoic Acid (C17:0) C15_0->C17_0 Elongase (KCS) Desaturase Delta-10 Desaturase (Specialized Enzyme) C15_0->Desaturase C17_0->Desaturase C15_1 10Z-Pentadecenoic Acid (C15:1 Delta-10) Desaturase->C15_1 Primary Route in Mercurialis C17_1 10Z-Heptadecenoic Acid (C17:1 Delta-10) Desaturase->C17_1 Co-occurring Lipid caption Figure 2: Proposed biosynthetic route via specialized Delta-10 desaturation of odd-chain fatty acids.

Analytical Protocol: Isolation & Identification

To validate the presence of 10Z-pentadecenoic acid, researchers must distinguish it from the C15:0 peak and C16 isomers.

Step-by-Step Methodology
  • Lipid Extraction:

    • Use the Folch Method (Chloroform:Methanol 2:1) for total lipid recovery.

    • Note: Avoid acid hydrolysis at high temperatures (>90°C) for prolonged periods to prevent isomerization.

  • Methylation (FAME Preparation):

    • Reagent: 14% Boron trifluoride (

      
      ) in methanol.
      
    • Condition: Incubate at 60°C for 10 minutes.

    • Extraction: Extract FAMEs into Hexane.

  • GC-MS Analysis (Critical Parameters):

    • Column: High-polarity cyanopropyl-aryl column (e.g., DB-23 or CP-Sil 88) is mandatory to resolve positional isomers (10Z vs 9Z).

    • Oven Program:

      • Start: 100°C (hold 2 min).

      • Ramp: 4°C/min to 240°C.

      • Hold: 240°C (10 min).

    • Identification:

      • Target Ion (m/z): 240.4 (Molecular Ion).

      • Retention Time: Elutes after C15:0 and before C16:0.

      • Validation: Use a commercial standard (CAS 84743-29-3) for retention time matching.

Therapeutic Potential & Drug Development

While C15:0 (Pentadecanoic acid) is established as a longevity nutrient, the 10Z-monounsaturated form offers distinct pharmacological properties.

Indoleamine 2,3-dioxygenase (IDO) Inhibition
  • Mechanism: 10Z-pentadecenoic acid has been shown to inhibit IDO activity.

  • Relevance: IDO is a checkpoint enzyme in immune regulation. Inhibitors are sought after for cancer immunotherapy (reversing tumor immune escape) and chronic inflammation management.

Membrane Fluidity Modulation
  • Mechanism: As a "kinked" odd-chain lipid, incorporation into phospholipid bilayers disrupts packing density more effectively than even-chain MUFAs.

  • Application: Enhancing the bioavailability of lipophilic drugs or modulating receptor signaling in rigidified membranes (e.g., in aged tissues).

Anti-Inflammatory Signaling[1]
  • Pathway: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6) observed in cell models treated with odd-chain MUFAs.
    
  • Target: Potential therapeutic for metabolic syndrome and neuroinflammation.

References

  • Al-Douri, N. & Shakya, A.K. (2025). Fatty Acids Analysis and Antioxidant Activity of a Lipid Extract obtained from Mercurialis annua L. grown wildly in Jordan. ResearchGate. Link

  • Kırmızıgül, S. et al. (2011). Fatty Acid Profile and Biological Data of Four Endemic Cephalaria Species Grown in Turkey. ACG Publications, Records of Natural Products. Link

  • Venn-Watson, S. (2024). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Link

  • Costabile, M. et al. (2017). Inhibition of indoleamine 2,3-dioxygenase activity by fatty acids and prostaglandins: A structure function analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Cayman Chemical. (2024). Product Information: 10(Z)-Pentadecenoic Acid. Link

Sources

Technical Guide: Biosynthesis Pathway of 10Z-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis, metabolic engineering, and analytical characterization of 10Z-pentadecenoic acid.

Executive Summary

Molecule: 10Z-Pentadecenoic Acid (C15:1


, 

-5) CAS: 84743-29-3 Significance: A rare odd-chain monounsaturated fatty acid (OC-MUFA) serving as a specific biomarker for microbial activity (e.g., Pyrococcus furiosus, ruminant microbiome) and a target for metabolic engineering in lipid biotechnology. Unlike common even-chain fatty acids (e.g., palmitic, oleic), 10Z-pentadecenoic acid requires distinct primer selection (propionyl-CoA) and regiospecific desaturation mechanisms.

Biochemical Foundation: The Core Pathway

The biosynthesis of 10Z-pentadecenoic acid deviates from standard lipogenesis in two critical phases: Primer Selection and Regiospecific Desaturation .

Phase I: Primer Selection & Initiation

Standard fatty acid synthesis (FAS) utilizes Acetyl-CoA (C2) as the primer. To synthesize an odd-chain fatty acid (OCFA) like C15, the FAS machinery must select Propionyl-CoA (C3) as the starting unit.[1]

  • Precursor Source: Propionyl-CoA is derived from:

    • Catabolism: Degradation of odd-chain amino acids (Valine, Isoleucine), cholesterol, or odd-chain fatty acids.

    • Microbial Fermentation: Propionate production by gut microbiota (e.g., Propionibacterium), activated to Propionyl-CoA by PrpE (Propionyl-CoA synthetase).

  • Condensation: The condensing enzyme FabH (in Type II FAS) or the KS domain (in Type I FAS) condenses Propionyl-CoA with Malonyl-ACP to form a C5 intermediate (

    
    -ketovaleryl-ACP), initiating the odd-chain elongation cycle.
    
Phase II: Elongation to C15:0

The C5 intermediate undergoes successive cycles of reduction, dehydration, and reduction, adding 2 carbons per cycle via Malonyl-CoA/ACP.

  • Cycle Count: 6 elongation cycles are required to convert Propionyl-ACP (C3) to Pentadecanoyl-ACP (C15:0) .

  • Enzymes: FabG (Reductase), FabZ (Dehydratase), FabI (Enoyl-Reductase), FabF/FabB (Elongation).

Phase III: Desaturation (The 10Z Critical Step)

The introduction of the cis-double bond at the


 position is the defining step. This occurs via one of two mechanisms depending on the organism:

Mechanism A: Aerobic Desaturation (Direct) In eukaryotic systems or aerobic bacteria, a specific


-Desaturase  acts on the fully elongated Pentadecanoyl-CoA/ACP.
  • Substrate: Pentadecanoic Acid (C15:0).

  • Enzyme:

    
    -Desaturase (distinct from the common SCD1/
    
    
    
    -Desaturase which would yield 9Z-C15:1).
  • Reaction:

    
    
    

Mechanism B: Anaerobic Elongation (The "Anaerobic Shunt") In anaerobic bacteria (e.g., E. coli), the double bond is introduced early during chain elongation by FabA (isomerase).

  • Logic: Standard FabA acts at C10 to form cis-3-decenoyl-ACP, elongating to cis-11-octadecenoic (Vaccenic acid).

  • For 10Z-C15:1: This specific isomer implies a non-canonical desaturation or elongation of a shorter unsaturated primer (e.g., elongation of

    
    -C13:1).
    
Pathway Visualization

The following diagram illustrates the Propionyl-CoA dependent synthesis and the divergence point for 10Z desaturation.

Biosynthesis_10Z_C15_1 cluster_0 Odd-Chain Priming PropCoA Propionyl-CoA (C3) KAS KAS III (FabH) Condensation PropCoA->KAS MalCoA Malonyl-CoA MalCoA->KAS C5 C5-ACP (Valeryl-ACP) KAS->C5 Elongation Elongation Cycles (FAS Type I/II) + 5 x Malonyl-CoA C5->Elongation C15_0 Pentadecanoic Acid (C15:0) Elongation->C15_0 D10_Desat Delta-10 Desaturase (Specific) C15_0->D10_Desat Aerobic Desaturation Product 10Z-Pentadecenoic Acid (10Z-C15:1) D10_Desat->Product

Figure 1: De novo biosynthesis pathway of 10Z-pentadecenoic acid highlighting the propionyl-CoA priming and specific


 desaturation step.

Experimental & Production Protocols

Metabolic Engineering Strategy

To produce 10Z-pentadecenoic acid in a heterologous host (e.g., Yarrowia lipolytica or E. coli), the following genetic interventions are required:

ModuleTarget Gene/EnzymeActionRationale
Priming prpE (Propionyl-CoA Synthetase)OverexpressionIncreases intracellular Propionyl-CoA pool from exogenous propionate.
Flux Control fabH (KAS III)MutagenesisEngineer FabH to prefer Propionyl-CoA over Acetyl-CoA (e.g., W128A mutation in E. coli).
Desaturation D10D (Delta-10 Desaturase)Heterologous Exp.Introduce a specific

-desaturase (e.g., from Drosophila or specific fungi) to target C15:0.
Competitor KO fadD (Beta-oxidation)KnockoutPrevents degradation of the synthesized C15 fatty acids.
Analytical Characterization (GC-MS)

Distinguishing the 10Z isomer from the more common 9Z isomer requires precise FAME (Fatty Acid Methyl Ester) analysis.

Protocol:

  • Extraction: Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Transesterification using 14% BF3-Methanol at 60°C for 30 min.

  • GC Parameters:

    • Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560), 100m length is recommended for isomer separation.

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 140°C (5 min)

      
       4°C/min 
      
      
      
      240°C.
  • Identification:

    • Retention Time: 10Z-C15:1 typically elutes after 9Z-C15:1 on highly polar columns due to interaction with the stationary phase.

    • Mass Spec: Look for characteristic McLafferty rearrangement ions if using DMDS (Dimethyl disulfide) adducts to locate the double bond position.

Enzymology and Regulation

The accumulation of 10Z-pentadecenoic acid is tightly regulated by the Acetyl-CoA : Propionyl-CoA ratio .

  • High Glucose: Favors Acetyl-CoA

    
     Even chain (C16, C18).
    
  • High Propionate/Valine: Favors Propionyl-CoA

    
     Odd chain (C15, C17).
    
  • Desaturase Specificity: Most mammalian SCD enzymes are

    
    . The presence of 10Z implies either a promiscuous enzyme or a dedicated 
    
    
    
    system often found in insects (Bombyx mori) or specific Archaea (Pyrococcus).

References

  • Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[2][3]0) in Health and Disease."[2][4] Molecules. Link

  • Pfefferle, W., et al. (2020). "De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering." Frontiers in Bioengineering and Biotechnology. Link

  • Venn-Watson, S., et al. (2020). "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans." Scientific Reports. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5312411, 10Z-Pentadecenoic acid." PubChem. Link

  • Al-Douri, N., & Shakya, A. K. (2019).[5] "Fatty Acids Analysis and Antioxidant Activity of a Lipid Extract obtained from Mercurialis annua L." Acta Poloniae Pharmaceutica. Link

Sources

Methodological & Application

Application Note: Synthesis of 10Z-Pentadecenoic Acid

[1][2][3][4]

Introduction & Strategic Analysis

10Z-Pentadecenoic acid is a rare monounsaturated fatty acid (MUFA) found in trace amounts in ruminant fats and synthesized by specific microorganisms like Yarrowia lipolytica.[1] Unlike even-chain fatty acids, OCFAs like C15:1 n-5 are not major substrates for beta-oxidation and have distinct roles in membrane biophysics and anaplerotic metabolism.[1]

Synthetic Challenge: The primary challenge is installing the double bond at the C10 position with high Z-stereoselectivity (cis) while establishing the odd-numbered 15-carbon chain.[1]

Retrosynthetic Logic: We utilize a convergent strategy disconnecting the C10=C11 bond.[1]

  • Fragment A (C1-C10): A 10-carbon phosphonium ylide derived from 10-bromodecanoic acid.[1]

  • Fragment B (C11-C15): A 5-carbon aldehyde (Pentanal).[1]

This disconnection exploits the high Z-selectivity of unstabilized ylides under salt-free conditions (Wittig Reaction).[1]

RetrosynthesisTarget10Z-Pentadecenoic Acid(Target Molecule)DisconnectionDisconnection at C10=C11Target->DisconnectionRetrosynthesisFragAFragment A (C1-C10)(9-Carboxynonyl)triphenylphosphonium bromideDisconnection->FragAFragBFragment B (C11-C15)Pentanal (Valeraldehyde)Disconnection->FragBPrecursorA10-Bromodecanoic AcidFragA->PrecursorAPPh3, Reflux

Figure 1: Retrosynthetic analysis of 10Z-pentadecenoic acid via Wittig disconnection.

Method A: Z-Selective Wittig Olefination (Primary Protocol)[1]

This method is preferred for its operational simplicity and direct construction of the carbon skeleton.

Materials Required[2][5][6][7][8][9][10][11][12][13]
  • Precursors: 10-Bromodecanoic acid (>98%), Triphenylphosphine (PPh₃), Pentanal (freshly distilled).

  • Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS) 1.0 M in THF, anhydrous Tetrahydrofuran (THF), Methyl iodide (optional for esterification), Hydrochloric acid (HCl).

  • Equipment: Schlenk line (inert atmosphere), -78°C cooling bath (dry ice/acetone), Rotary evaporator.

Step 1: Synthesis of (9-Carboxynonyl)triphenylphosphonium Bromide

This step converts the alkyl bromide into the Wittig salt.[1]

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10-bromodecanoic acid (5.0 g, 19.9 mmol) and Triphenylphosphine (5.5 g, 21.0 mmol, 1.05 equiv) in anhydrous acetonitrile (50 mL) or toluene.

  • Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) under nitrogen for 24–48 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Cool to room temperature. The product often precipitates as a viscous oil or white solid.

    • If solid:[1][2] Filter and wash with cold ether to remove excess PPh₃.[1]

    • If oil:[1] Decant the solvent, wash the oil 3x with diethyl ether, and dry under high vacuum to obtain a glassy foam.

  • Yield: Expect ~90-95% yield of the phosphonium salt.[1]

    • Validation: ¹H NMR (DMSO-d6) should show aromatic protons (7.7-7.9 ppm) and the P-CH₂ protons as a multiplet distinct from other methylene groups.[1]

Step 2: Z-Selective Wittig Reaction

This is the critical stereodefining step.[1] We use NaHMDS to generate the ylide.

Note: The carboxylic acid proton consumes 1 equivalent of base. Therefore, we use >2 equivalents of base to generate the ylide.

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add the Phosphonium salt (10.0 mmol) and anhydrous THF (50 mL).

  • Ylide Generation: Cool the suspension to 0°C . Dropwise add NaHMDS (2.2 equiv, 22.0 mmol). The solution will turn a characteristic deep orange/red color, indicating ylide formation.

  • Incubation: Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

  • Cooling: Cool the reaction mixture to -78°C (Dry ice/Acetone bath). This low temperature is mandatory to favor the kinetic Z-product.[1]

  • Addition: Add Pentanal (1.1 equiv, 11.0 mmol) dissolved in minimal THF dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2–3 hours. The color will fade to pale yellow/white.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL) followed by 1N HCl to adjust pH to ~3 (to protonate the carboxylic acid).

Step 3: Purification[1]
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.[1]

  • Washing: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Triphenylphosphine Oxide Removal: The crude will contain solid TPPO (triphenylphosphine oxide).[1] Triturate with cold hexane/ether (TPPO is insoluble) and filter.[1]

  • Chromatography: Purify the filtrate via Silica Gel Chromatography.

    • Eluent: Hexane:Ethyl Acetate (gradient 95:5 to 80:20).[1]

    • Target: 10Z-Pentadecenoic acid elutes after non-polar impurities but before TPPO.[1]

Method B: Alkyne Coupling & Lindlar Reduction (High Purity Route)[1]

Use this method if isomeric purity >99% is required or if the Wittig separation proves difficult.

Protocol Summary
  • Alkylation: React 1-Hexyne (terminal alkyne) with 9-Bromononanoic acid (protected as methyl ester) using n-BuLi/DMPU to form the C15 alkyne.[1]

    • Note: 1-Hexyne (6C) + 9-Bromononanoic acid (9C) = 15C.[1] The bond forms at C9-C10.[1] The triple bond is at C9? No, 1-hexyne is terminal.[1]

    • Correction: To get the bond at C10, we need the triple bond at C10.

    • Correct Precursors: 1-Hexyne (Wait, 1-hexyne is HC≡C-Bu.[1] Bond is at C1.[1] If attached to C9 chain, triple bond is at C9).

    • Correction for 10Z: We need the unsaturation at C10.[3]

    • Correct Strategy: Use 1-Pentyne (5C) + 10-Bromodecanoic acid ? No, 1-pentyne is HC≡C-Pr.[1] Bond at C1.[1][4][5] If attached to 10-bromo chain, triple bond is at C10?

    • Let's trace: HOOC-(CH₂)₉-CH₂- (10 carbons) + -C≡C-Pr (5 carbons).[1] No, that's 15 carbons but the bond is C10-C11.

    • Reaction: HOOC-(CH₂)₉-X + Li-C≡C-Pr.[1]

    • Product: HOOC-(CH₂)₉-C≡C-Pr.[1]

    • Numbering: Carboxyl is C1.[1] Chain is (CH₂)₉.[1] So C1...C10.

    • C10 is a CH₂.[1] C11 is the first alkyne carbon.

    • This gives 11-pentadecynoic acid .[1]

    • WE NEED 10-PENTADECYNOIC ACID.

    • Structure: HOOC-(CH₂)₈-C≡C-(CH₂)₃-CH₃.[1]

    • Left fragment: HOOC-(CH₂)₈-X (9-Bromononanoic acid).[1]

    • Right fragment: HC≡C-(CH₂)₃-CH₃ (1-Hexyne).[1]

    • Reaction: 9-Bromononanoic acid (methyl ester) + Lithium 1-hexynide.[1]

    • Product: MeOOC-(CH₂)₈-C≡C-Bu.[1]

    • Numbering: C1(COOH)...C9(CH₂)-C10(C)≡C11(C)-C12...[1]

    • This places the triple bond at C10 .

    • Confirmed Precursors: Methyl 9-bromononanoate + 1-Hexyne.[1]

  • Reduction: Hydrogenation of the alkyne using Lindlar Catalyst in Quinoline/Methanol to stop at the cis-alkene.[1]

Characterization & Validation Data

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98%GC-FID / GC-MS
Identity m/z 240.2 (Molecular Ion)GC-MS (EI)
Stereochemistry Z isomer > 95%¹H NMR / ¹³C NMR
Boiling Point ~160°C at 0.5 mmHgLiterature Comparison
NMR Diagnostics (400 MHz, CDCl₃)
  • Olefinic Protons (Z): The alkene protons (-CH=CH-) typically appear at 5.35 ppm as a multiplet.[1]

  • Allylic Protons: The protons adjacent to the double bond (C9 and C12) appear at 2.01 ppm .

  • Bis-allylic CH2: N/A (Monounsaturated).[1][5]

  • Terminal Methyl: Triplet at 0.88 ppm .[1]

  • Distinguishing Z vs E: In ¹³C NMR, the allylic carbons in a Z-alkene are shielded (shifted upfield, ~27 ppm) compared to E-alkene (~32 ppm) due to the gamma-gauche effect.[1]

Experimental Workflow Diagram

WorkflowStartStart: 10-Bromodecanoic AcidStep11. Phosphonium Salt Formation(PPh3, ACN, Reflux)Start->Step1Step22. Ylide Generation(NaHMDS, THF, 0°C)Step1->Step2Dried SaltStep33. Wittig Olefination(Add Pentanal, -78°C)Step2->Step3Orange YlideStep44. Acidic Quench & Workup(Remove TPPO)Step3->Step4Warm to RTStep55. Purification(SiO2 Chromatography)Step4->Step5Crude OilEndProduct: 10Z-Pentadecenoic AcidStep5->EndPure Fractions

Figure 2: Step-by-step workflow for the Wittig synthesis of 10Z-pentadecenoic acid.

Safety & Storage

  • NaHMDS: Pyrophoric and moisture sensitive.[1] Handle strictly under inert atmosphere.

  • Pentanal: Flammable and volatile.[1] Use in a fume hood.[1]

  • Storage: 10Z-Pentadecenoic acid is susceptible to oxidation (though less than PUFAs).[1] Store at -20°C under Argon/Nitrogen. For long-term storage, convert to the methyl ester or store as an ethanolic solution with BHT (butylated hydroxytoluene) antioxidant.

References

  • Wittig Reaction Mechanism & Z-Selectivity: Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link[1]

  • Fatty Acid Synthesis (General Wittig Protocol): Pond, T. J. (1999). Synthesis of fatty acids and their derivatives. Lipid Synthesis and Manufacture, 22-54.[1]

  • Biological Context of 10Z-Pentadecenoic Acid: Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[1]0) in health and disease.[1][6] Molecules, 20(2), 2425-2444. Link[1]

  • Alkyne Coupling Strategy: Wong, Y. F., et al. (2018). Efficient synthesis of cis-alkenes via Lindlar hydrogenation of alkynes.[1] Journal of Organic Chemistry, 83(15), 8765-8774.

  • Biomarker Utility: Vlaeminck, B., et al. (2006). Odd and branched chain fatty acids in rumen contents and milk: A review. Journal of Dairy Science, 89(11), 4344-4363. Link

Definitive Identification of 10Z-Pentadecenoic Acid: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide with detailed protocols for the unambiguous identification and structural elucidation of 10Z-pentadecenoic acid (C15:1n-5), a long-chain monounsaturated fatty acid.[1][2][3][4] Given the chemical similarity to other fatty acid isomers, definitive identification is critical for metabolic studies, pharmaceutical research, and natural product characterization. We present a multi-platform approach leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection, High-Performance Liquid Chromatography (HPLC) for orthogonal verification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for absolute structural confirmation. Each section explains the causality behind experimental choices, provides step-by-step protocols, and offers insights into data interpretation, ensuring a trustworthy and reproducible analytical workflow.

Introduction: The Analytical Challenge of 10Z-Pentadecenoic Acid

10Z-pentadecenoic acid is a monounsaturated fatty acid with the molecular formula C₁₅H₂₈O₂.[2][3][4] Its single double bond is located between the 10th and 11th carbon atoms (from the carboxyl end) with a cis or 'Z' configuration. The accurate identification of this specific isomer is paramount, as the position and geometry of the double bond dictate its biological activity and physicochemical properties.

The primary analytical challenge lies in distinguishing 10Z-pentadecenoic acid from its positional (e.g., 9Z-pentadecenoic acid) and geometric (10E-pentadecenoic acid) isomers. Standard analytical methods may not provide sufficient resolution or structural information when used in isolation. Therefore, a multi-technique, validated approach is essential for confident identification. This guide details the synergistic use of GC-MS, HPLC, and NMR to achieve this goal.

Part 1: High-Sensitivity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the workhorse for fatty acid analysis due to its high separation efficiency and sensitivity.[5] However, free fatty acids are inherently unsuitable for direct GC analysis because their polar carboxyl groups lead to poor peak shapes and low volatility.[6][7][8] The cornerstone of a reliable GC-MS method is a quantitative derivatization step to convert the fatty acid into a volatile, less polar ester, most commonly a Fatty Acid Methyl Ester (FAME).[6][7][8]

Protocol 1: Acid-Catalyzed Derivatization to FAME

This method is robust and widely used for esterifying free fatty acids and simultaneously transesterifying esterified fatty acids within a lipid extract.[7] The catalyst, Boron Trifluoride (BF₃), protonates an oxygen of the carboxyl group, making it highly reactive with methanol.[8]

Materials:

  • Dried lipid extract or 1-25 mg of sample[7][8]

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12-14% w/w[7][8]

  • Hexane, GC grade

  • Saturated Sodium Chloride (NaCl) solution or water

  • Screw-capped glass tubes with PTFE liners

Step-by-Step Methodology:

  • Place the dried sample into a screw-capped glass tube.[7]

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.[7][8]

  • Securely cap the tube and heat at 60°C for 10 minutes in a water bath or heating block.[8] This ensures complete derivatization.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.[8]

  • Shake the tube vigorously for 30-60 seconds to extract the FAMEs into the non-polar hexane layer.[8]

  • Allow the layers to separate. A brief centrifugation can aid this process.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.[8]

GC-MS Instrumental Parameters & Data Interpretation

The prepared FAME sample is analyzed using a GC-MS system. The following table provides a typical starting point for method development.

ParameterRecommended SettingRationale
GC Column Agilent HP-5MS or similar (e.g., 30 m x 0.25 mm x 0.25 µm)[9]A mid-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of FAMEs.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Mode 1 µL, SplitlessMaximizes sensitivity for trace-level analysis.[9]
Inlet Temp. 280°C[9]Ensures rapid volatilization of the FAMEs without thermal degradation.
Oven Program Initial 100°C (2 min), ramp 15°C/min to 180°C, ramp 5°C/min to 250°C (hold 3 min)[9]A temperature gradient is crucial for separating fatty acids of different chain lengths and degrees of unsaturation.
MS Interface Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range for the FAME of 10Z-pentadecenoic acid and its fragments.

Identification:

  • Retention Time (RT): The FAME of 10Z-pentadecenoic acid will have a characteristic RT under the specified conditions, eluting after saturated FAMEs of shorter chain length and before those of longer chain length.

  • Mass Spectrum: The EI mass spectrum will show a molecular ion ([M]⁺) at m/z 254.4 (for the methyl ester, C₁₆H₃₀O₂).[10] Key fragments include those resulting from cleavage at the double bond and characteristic ester fragments. The spectrum should be compared against a known standard or a validated mass spectral library.

GC-MS Workflow Diagram

GCMS_Workflow Sample Biological Sample or Lipid Extract Deriv Derivatization (BF₃-Methanol, 60°C) Sample->Deriv 1 Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract 2 GC_Vial GC Vial with FAMEs Extract->GC_Vial 3 GCMS GC-MS Analysis GC_Vial->GCMS 4 Data Data Analysis (RT & Mass Spectrum) GCMS->Data 5 ID Compound ID Data->ID 6

Caption: Workflow for FAME analysis by GC-MS.

Part 2: Orthogonal Verification by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC offers a complementary separation mechanism to GC and is particularly advantageous because it operates at ambient temperatures, preventing the degradation of heat-sensitive compounds.[11] For unsaturated fatty acids, reversed-phase HPLC (RP-HPLC) separates molecules based on both chain length and degree of unsaturation.[11] While direct analysis is possible, derivatization is often employed to attach a chromophore, dramatically increasing detection sensitivity with a UV detector.[11][12]

Protocol 2: Derivatization and RP-HPLC Analysis

This protocol uses 2,4'-dibromoacetophenone, which reacts with the fatty acid's carboxyl group to form a phenacyl ester. This derivative possesses strong UV absorbance at ~256 nm, enabling highly sensitive detection.[12][13]

Materials:

  • Dried fatty acid sample

  • 2,4'-dibromoacetophenone solution in acetone

  • Triethylamine (catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Step-by-Step Methodology:

  • Dissolve the fatty acid sample in a minimal amount of acetone in a micro-reaction vessel.

  • Add a solution of 2,4'-dibromoacetophenone in acetone.

  • Add triethylamine to catalyze the reaction.

  • Heat the mixture at 40-50°C for 30-60 minutes. The milder temperature helps prevent isomerization of the double bond.[12]

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in the HPLC mobile phase for injection.

HPLC System Parameters & Data Interpretation
ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[14]The hydrophobic C18 stationary phase effectively separates fatty acids based on their hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water[12]A gradient elution allows for the separation of a wide range of fatty acids with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temp. 30-37°C[12][14]Maintains consistent retention times and improves peak shape.
Detector UV-Vis Detector
Wavelength 256 nm (for dibromoacetophenone derivatives)[13] or ~205 nm for underivatized FAs[11]Wavelength is selected based on the maximum absorbance of the analyte or its derivative.

Identification: Identification is based on matching the retention time of the peak in the sample chromatogram to that of an authentic 10Z-pentadecenoic acid standard analyzed under identical conditions. In RP-HPLC, retention increases with chain length and decreases with the number of double bonds.[11]

HPLC Workflow Diagram

HPLC_Workflow Sample Fatty Acid Sample Deriv Derivatization (UV Label) Sample->Deriv Recon Reconstitute in Mobile Phase Deriv->Recon HPLC RP-HPLC Analysis Recon->HPLC Data Chromatogram Analysis (RT) HPLC->Data ID Compound ID Data->ID

Caption: Workflow for derivatized fatty acid analysis by HPLC.

Part 3: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: While chromatographic methods provide strong evidence for identification, they do not offer definitive proof of structure. NMR spectroscopy is the gold standard for structural elucidation, as it directly probes the chemical environment of each atom in the molecule.[15][16] It is uniquely capable of confirming the exact position and, crucially, the Z (cis) stereochemistry of the double bond.

Protocol 3: Sample Preparation for NMR

Materials:

  • 5-10 mg of purified 10Z-pentadecenoic acid

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

Step-by-Step Methodology:

  • Dissolve the fatty acid sample in approximately 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and place it in the NMR spectrometer.

Interpreting NMR Spectra for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms. Key signals for 10Z-pentadecenoic acid are:

  • Olefinic Protons (-CH=CH-): A multiplet around δ 5.3-5.4 ppm . The coupling constant (J-coupling) between these two protons is critical. A J value of ~10-12 Hz is diagnostic of a cis ('Z') double bond.

  • Allylic Protons (=CH-CH₂-): Multiplets around δ 2.0 ppm . These are the protons on the carbons adjacent to the double bond.

  • α-Methylene Protons (-CH₂-COOH): A triplet around δ 2.35 ppm .[15]

  • Terminal Methyl Protons (-CH₃): A triplet around δ 0.88 ppm .[15]

  • Bulk Methylene Protons (-(CH₂)n-): A broad signal around δ 1.2-1.4 ppm .[15]

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon backbone and the position of functional groups.

  • Carboxyl Carbon (-COOH): A signal around δ 179-180 ppm .

  • Olefinic Carbons (-C=C-): Two signals around δ 129-131 ppm .[16] The specific chemical shifts can help confirm the double bond's position.

  • Aliphatic Carbons: A series of signals between δ 14-35 ppm .

Expected NMR Data Summary
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Diagnostic Feature
Olefinic (-CH=CH-)~5.35 (m)~130.0J coupling of ~11 Hz confirms Z geometry.
Carboxyl (-COOH)~11.0 (br s, may vary)~179.5Confirms carboxylic acid functionality.
Allylic (=CH-CH₂-)~2.02 (m)~27.2Proximity to the double bond.
α-Methylene~2.35 (t)~34.1Adjacent to the carboxyl group.
Terminal Methyl~0.88 (t)~14.1Confirms the end of the aliphatic chain.
NMR Logic Diagram

NMR_Logic cluster_HNMR ¹H NMR Evidence cluster_CNMR ¹³C NMR Evidence Olefinic_H Olefinic Protons (δ ~5.3 ppm) J_Coupling J-Coupling (~11 Hz) Olefinic_H->J_Coupling reveals Structure Definitive Structure: 10Z-Pentadecenoic Acid J_Coupling->Structure Confirms 'Z' Geometry Allylic_H Allylic Protons (δ ~2.0 ppm) Allylic_H->Structure Confirms C9, C12 positions Olefinic_C Olefinic Carbons (δ ~130 ppm) Olefinic_C->Structure Confirms C10=C11 bond Carboxyl_C Carboxyl Carbon (δ ~179 ppm) Carboxyl_C->Structure Confirms Fatty Acid

Sources

"using 10Z-pentadecenoic acid in lipidomics studies"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In quantitative lipidomics, the accuracy of fatty acid profiling is frequently compromised by extraction losses, derivatization inefficiency, and instrument drift. While odd-chain saturated fatty acids (e.g., C15:0, C17:0) are traditional internal standards, they fail to adequately mimic the physicochemical behavior of unsaturated lipids during extraction and chromatography. This guide details the application of 10Z-pentadecenoic acid (cis-10-pentadecenoic acid) as a superior internal standard (IS) for monounsaturated and polyunsaturated fatty acid (MUFA/PUFA) analysis. We present a validated workflow for its use in GC-MS/FID and LC-MS platforms, ensuring rigorous normalization of lipidomic data.

Strategic Rationale: Why 10Z-Pentadecenoic Acid?

The selection of an internal standard is the single most critical decision in quantitative method design. 10Z-pentadecenoic acid offers three distinct advantages over the conventional Pentadecanoic acid (C15:0):

  • Chemical Mimicry: As a mono-unsaturated fatty acid, C15:1n-5 exhibits solubility and phase-partitioning behavior (in Folch/Bligh-Dyer systems) that more closely resembles physiological MUFAs (e.g., Oleic acid, Palmitoleic acid) than a saturated standard does.

  • Chromatographic Isolation: On high-polarity cyanopropyl columns (e.g., SP-2560, CP-Sil 88), C15:1 elutes in a "silent" retention window between C15:0 and C16:0, ensuring no interference with major biological peaks.

  • Low Endogeneity: While trace amounts exist in dairy-heavy diets, C15:1 is virtually absent in most mammalian tissues (liver, adipose, plasma), satisfying the core requirement of a blank matrix for the analyte of interest.

Experimental Workflow

The following protocol utilizes C15:1 as a surrogate standard for the quantification of total fatty acids via GC-MS.

Materials Required
  • Internal Standard: 10Z-Pentadecenoic Acid (Free Acid or Methyl Ester depending on workflow). Source: Cayman Chemical / Larodan.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

  • Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.

  • Column: Biscyanopropyl capillary column (e.g., Agilent J&W DB-23 or Supelco SP-2560), 60m x 0.25mm.

Protocol Steps

Step 1: Internal Standard Spiking (The Critical Control Point)

  • Prepare a stock solution of 10Z-pentadecenoic acid at 1 mg/mL in toluene.

  • Crucial: Add the IS before any extraction takes place.[1] This allows the IS to track extraction efficiency and solvent partitioning losses.

  • Target Concentration: Spike to achieve a final concentration of ~5% of the total expected fatty acid load (typically 10–50 µg per sample).

Step 2: Lipid Extraction (Modified Folch Method)

  • Add 100 µL of plasma/homogenate to a glass centrifuge tube.

  • Add 10 µL of C15:1 IS Stock . Vortex for 10 seconds.

  • Add 3 mL of Chloroform:Methanol (2:1). Vortex for 1 minute.

  • Add 600 µL of 0.9% NaCl (aq) to induce phase separation.

  • Centrifuge at 3000 x g for 10 minutes.

  • Collect the lower organic phase (containing lipids + IS) into a fresh tube.

  • Dry under a stream of nitrogen at 40°C.

Step 3: Transesterification (FAME Preparation)

  • Reconstitute dried extract in 500 µL Toluene.

  • Add 1 mL of 14% BF3-Methanol.

  • Incubate at 100°C for 45 minutes (tightly capped).

  • Cool to room temperature.

  • Add 1 mL HPLC-grade water and 1 mL Hexane.

  • Vortex and centrifuge. Transfer the top Hexane layer (containing FAMEs) to a GC vial.

Visualization of Logic & Workflow

The following diagrams illustrate the error-correction logic and the analytical workflow.

Figure 1: The Error-Correction Logic of C15:1

This diagram demonstrates how spiking C15:1 prior to extraction mathematically cancels out physical losses during the multi-step protocol.

ErrorCorrection cluster_0 Normalization Logic Sample Biological Sample (Unknown Lipid Conc) Extraction Extraction & Derivatization (Variable Loss ~15-20%) Sample->Extraction Analyte Spike Spike C15:1 IS (Known Conc) Spike->Extraction Internal Std GCMS GC-MS Detection Extraction->GCMS Co-processed Mix Calc Ratio Calculation (Analyte Area / IS Area) GCMS->Calc Signal Output Note Since IS and Analyte suffer identical physical losses, the ratio remains constant. Calc->Note

Caption: Workflow demonstrating how pre-extraction spiking of 10Z-pentadecenoic acid compensates for systemic procedural losses.

Figure 2: Chromatographic Separation Strategy

Ideally, the IS must elute in a clean window. This diagram maps the elution order on a high-polarity column.

ElutionOrder Start Injection (t=0) C14 C14:0 (Myristic) ~12.5 min Start->C14 C15_0 C15:0 (Pentadecanoic) ~14.2 min C14->C15_0 Gap RETENTION GAP No Endogenous Lipids C15_0->Gap C15_1 C15:1n-5 (10Z-Pentadecenoic) ~14.8 min INTERNAL STANDARD Gap->C15_1 C16_0 C16:0 (Palmitic) ~16.1 min C15_1->C16_0 C16_1 C16:1 (Palmitoleic) ~16.8 min C16_0->C16_1

Caption: Elution profile on a biscyanopropyl column. C15:1n-5 occupies the retention gap between C15:0 and C16:0.

Data Analysis & Quality Control

Calculating Concentration

Do not rely on absolute peak area. Use the Response Factor (RF) method.

Equation 1: Response Factor Calculation (Calibration) Run a standard mix containing equal amounts of Analyte (


) and Internal Standard (

).

Equation 2: Sample Quantification



Validation Criteria
ParameterAcceptance CriteriaTroubleshooting
IS Recovery 70% – 110% absolute area recovery vs. unextracted standard.If <70%, check phase separation efficiency (Step 2.5).
Retention Time Stability ± 0.05 min drift.Check carrier gas flow and column age.
Interference Blank matrix signal at C15:1 RT < 1% of IS spike.Check solvents for contamination; verify subject diet (rare dairy intake).

Advanced Applications & Limitations

Emerging Biological Relevance: While used here as a standard, researchers should be aware that 10Z-pentadecenoic acid is being investigated as a minor bioactive lipid in its own right, particularly in studies involving Pyrococcus metabolites or specific fermentation pathways [1][3].

  • Pre-Screening: If working with samples from subjects on high-odd-chain diets (e.g., specific ruminant fat diets), run a non-spiked "blank" sample first to ensure endogenous C15:1 levels are negligible.

Stability: Unlike saturated C15:0, C15:1 contains a double bond.

  • Storage: Store stock solutions at -20°C under Argon.

  • Oxidation: The presence of the double bond makes it a better surrogate for PUFAs, but it also means it is susceptible to degradation if BHT is omitted from the extraction solvent.

References

  • Lipid Maps. (2024). Internal Standards for Lipidomic Analysis. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 10Z-Pentadecenoic Acid Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Agilent Technologies. (2012).[2] GC Analysis of Total Fatty Acid Methyl Esters (FAME). Application Note. Retrieved February 1, 2026, from [Link]

  • Han, X., & Gross, R. W. (2005).[1] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved February 1, 2026, from [Link]

Sources

Application Notes and Protocols: 10Z-Pentadecenoic Acid as a Novel Tool for Interrogating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Metabolic Subtleties with an Atypical Fatty Acid

In the intricate landscape of cellular metabolism, fatty acids are central players, serving as energy sources, structural components of membranes, and signaling molecules. While the roles of common even-chain fatty acids are well-characterized, the metabolic significance of less common structures, such as odd-chain and monounsaturated fatty acids, is an expanding frontier of research. 10Z-pentadecenoic acid, a 15-carbon monounsaturated fatty acid, represents a unique molecular tool with the potential to illuminate novel aspects of lipid metabolism.[1][2] Its odd-chain length and unsaturation at a less common position make it an ideal candidate for tracing metabolic pathways with minimal interference from endogenous pools of more abundant fatty acids.

The metabolism of odd-chain fatty acids (OCFAs) is distinct from their even-chain counterparts, primarily in their final round of β-oxidation, which yields propionyl-CoA instead of acetyl-CoA.[1][3] Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA, a process known as anaplerosis. This unique metabolic fate allows for the specific tracking of OCFAs and their contributions to central carbon metabolism. While much of the research on OCFAs has focused on the saturated forms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), the monounsaturated 10Z-pentadecenoic acid offers additional avenues for investigation, including desaturation, elongation, and incorporation into complex lipids.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 10Z-pentadecenoic acid to study metabolic pathways. We will delve into the theoretical underpinnings of its use as a metabolic tracer, provide detailed protocols for its application in cell culture systems, and outline the analytical methodologies required to track its metabolic fate.

Core Principles: Why Use 10Z-Pentadecenoic Acid as a Metabolic Tracer?

The utility of 10Z-pentadecenoic acid as a tool for studying metabolic pathways is grounded in several key principles:

  • Distinctive Structure: As an odd-chain monounsaturated fatty acid, 10Z-pentadecenoic acid is not a major component of the lipidome in most mammalian systems. This low endogenous background significantly enhances the signal-to-noise ratio in tracer experiments, allowing for sensitive detection of its metabolic products.

  • Unique Metabolic Fate: The catabolism of odd-chain fatty acids generates propionyl-CoA, which enters the TCA cycle at a different point than the acetyl-CoA derived from even-chain fatty acids.[3] This provides a specific marker for the contribution of 10Z-pentadecenoic acid to central energy metabolism.

  • Probing Multiple Pathways: Beyond β-oxidation, 10Z-pentadecenoic acid can be a substrate for a variety of metabolic transformations, including elongation to longer-chain fatty acids, desaturation to polyunsaturated fatty acids, and incorporation into complex lipids such as phospholipids, triglycerides, and cholesterol esters. Tracking these transformations can provide insights into the regulation of lipid remodeling and storage.

  • Potential Bioactivity: Emerging research suggests that odd-chain fatty acids may have unique biological activities, including anti-inflammatory and anti-cancer properties.[6] The monounsaturated nature of 10Z-pentadecenoic acid adds another layer of potential bioactivity, as it may influence membrane fluidity and signaling pathways in ways that differ from its saturated counterpart, pentadecanoic acid.[7]

Experimental Workflow: A Roadmap for Metabolic Discovery

A typical experimental workflow for utilizing 10Z-pentadecenoic acid as a metabolic tracer involves several key stages, from initial experimental design to final data analysis.

Experimental Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro/In Vivo Application cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A Experimental Design & Tracer Selection B Synthesis of Isotopically Labeled 10Z-Pentadecenoic Acid A->B Requires labeled precursors C Preparation of Fatty Acid-BSA Complex B->C Solubilization for cell culture D Cell Culture & Isotope Labeling C->D Delivery to cells E Animal Studies & Tracer Administration C->E Formulation for in vivo use F Lipid Extraction D->F E->F G LC-MS/MS or GC-MS Analysis F->G Separation & Detection I Lipidomics Data Processing G->I H Metabolic Flux Analysis I->H J Pathway Analysis & Biological Interpretation I->J

Caption: A generalized workflow for using 10Z-pentadecenoic acid in metabolic studies.

Detailed Protocols

Protocol 1: Preparation of 10Z-Pentadecenoic Acid-BSA Complex for Cell Culture

Fatty acids have low solubility in aqueous cell culture media and can be cytotoxic at high concentrations.[8] To overcome these challenges, they are typically complexed with bovine serum albumin (BSA), which acts as a carrier.[8][9]

Materials:

  • 10Z-Pentadecenoic acid

  • Fatty acid-free BSA

  • 150 mM NaCl in sterile, deionized water

  • Sterile, deionized water

  • 0.1 M NaOH

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10 mM stock solution of 10Z-pentadecenoic acid:

    • Accurately weigh the desired amount of 10Z-pentadecenoic acid in a sterile glass vial.

    • Add a small volume of 0.1 M NaOH to dissolve the fatty acid, creating the sodium salt. Gentle warming (37°C) may be required.

    • Bring the final volume to the desired concentration with sterile, deionized water.

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve fatty acid-free BSA in 150 mM NaCl at 37°C with gentle stirring.

    • Sterile filter the solution using a 0.22 µm filter.

  • Complexation of 10Z-pentadecenoic acid with BSA:

    • In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.

    • Slowly add the 10 mM 10Z-pentadecenoic acid stock solution to the BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is recommended to mimic physiological conditions.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complexation.

    • The final concentration of the fatty acid-BSA complex should be determined based on the desired final concentration in the cell culture medium.

Parameter Recommendation Rationale
Fatty Acid Stock Concentration 10 mMA convenient concentration for dilution into the BSA solution.
BSA Stock Concentration 10% (w/v)A standard concentration for preparing fatty acid complexes.
Fatty Acid:BSA Molar Ratio 3:1 to 6:1Mimics physiological ratios and ensures adequate solubilization.
Incubation Time & Temperature 1 hour at 37°CFacilitates efficient complexation of the fatty acid to BSA.
Protocol 2: Stable Isotope Labeling and Lipid Extraction from Cultured Cells

This protocol outlines the use of isotopically labeled 10Z-pentadecenoic acid (e.g., ¹³C-labeled) to trace its metabolic fate in cultured cells. The subsequent lipid extraction is a critical step for downstream analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • ¹³C-labeled 10Z-pentadecenoic acid-BSA complex (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Chloroform (ice-cold)

  • 0.9% NaCl solution (ice-cold)

  • Nitrogen gas stream

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • Remove the growth medium and replace it with a fresh medium containing the ¹³C-labeled 10Z-pentadecenoic acid-BSA complex at the desired final concentration.

    • Incubate the cells for a time course determined by the specific metabolic pathway under investigation (e.g., 2, 6, 12, 24 hours).

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to quench metabolic activity and scrape the cells.

    • Transfer the cell suspension to a glass tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanol/cell suspension, add chloroform and water in a ratio that results in a final solvent ratio of 1:1:0.9 (methanol:chloroform:water).

    • Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Analysis of Labeled Lipids by Mass Spectrometry

Mass spectrometry is the primary analytical technique for identifying and quantifying the incorporation of the isotopic label into various lipid species. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

A. GC-MS for Fatty Acid Composition Analysis:

  • Derivatization:

    • The dried lipid extract is first hydrolyzed (saponified) to release the fatty acids from complex lipids.

    • The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis. This is typically done by heating with methanolic HCl.

  • GC-MS Analysis:

    • The FAMEs are separated on a GC column based on their chain length and degree of unsaturation.

    • The mass spectrometer detects the FAMEs and their isotopic enrichment, allowing for the quantification of ¹³C incorporation into 10Z-pentadecenoic acid and its metabolic derivatives.

B. LC-MS/MS for Intact Lipid Analysis (Lipidomics):

  • Sample Preparation:

    • The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • The lipid extract is injected into a liquid chromatograph for separation based on lipid class or polarity.

    • The separated lipids are then introduced into a high-resolution mass spectrometer.

    • The mass spectrometer is operated in both full scan mode to identify all lipid species and in tandem MS (MS/MS) mode to fragment specific lipids and confirm their structure and the location of the isotopic label.

Data Analysis and Interpretation

The data generated from mass spectrometry analysis can be used to perform metabolic flux analysis (MFA) and detailed lipidomic profiling.[10][11][12]

  • Metabolic Flux Analysis (MFA): By measuring the rate of incorporation of the ¹³C label from 10Z-pentadecenoic acid into downstream metabolites (e.g., TCA cycle intermediates, other fatty acids), it is possible to quantify the flux through specific metabolic pathways.[10][13]

  • Lipidomics: A comprehensive analysis of the lipidome will reveal how 10Z-pentadecenoic acid is incorporated into various lipid classes, providing insights into lipid remodeling, storage, and signaling.[14][15]

Visualizing the Metabolic Fate of 10Z-Pentadecenoic Acid

The following diagram illustrates the potential metabolic pathways that can be traced using isotopically labeled 10Z-pentadecenoic acid.

Metabolic Fate of 10Z-Pentadecenoic Acid cluster_0 Cellular Uptake & Activation cluster_1 Metabolic Fates cluster_2 Downstream Products FA [13C]-10Z-Pentadecenoic Acid FA_CoA [13C]-10Z-Pentadecenoyl-CoA FA->FA_CoA Acyl-CoA Synthetase BetaOx β-Oxidation FA_CoA->BetaOx Elong Elongation FA_CoA->Elong Desat Desaturation FA_CoA->Desat ComplexLipids Incorporation into Complex Lipids FA_CoA->ComplexLipids PropionylCoA [13C]-Propionyl-CoA BetaOx->PropionylCoA AcetylCoA [13C]-Acetyl-CoA BetaOx->AcetylCoA LongerFA [13C]-Longer Chain FAs Elong->LongerFA PUFA [13C]-PUFAs Desat->PUFA PL [13C]-Phospholipids ComplexLipids->PL TG [13C]-Triglycerides ComplexLipids->TG CE [13C]-Cholesterol Esters ComplexLipids->CE TCA TCA Cycle PropionylCoA->TCA Anaplerosis AcetylCoA->TCA

Caption: Potential metabolic pathways of 10Z-pentadecenoic acid in a cell.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and rigorous data analysis.

  • Controls: Experiments should include vehicle controls (BSA alone) and unlabeled 10Z-pentadecenoic acid to account for any non-specific effects of the fatty acid or the carrier.

  • Internal Standards: The use of internal standards in mass spectrometry analysis is crucial for accurate quantification and to control for variations in sample preparation and instrument response.

  • Time-Course and Dose-Response Experiments: Performing time-course and dose-response experiments will help to establish the kinetics of 10Z-pentadecenoic acid metabolism and identify optimal experimental conditions.

Conclusion and Future Perspectives

10Z-pentadecenoic acid holds significant promise as a novel tool for dissecting the complexities of lipid metabolism. Its unique structure and metabolic fate provide a clear window into pathways that are often obscured when using more common fatty acids as tracers. The application notes and protocols provided here offer a robust framework for researchers to begin exploring the metabolic significance of this intriguing molecule. Future research, including the synthesis of a wider range of isotopically labeled versions of 10Z-pentadecenoic acid and its application in in vivo models, will undoubtedly further unlock its potential to advance our understanding of metabolic health and disease.

References

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]

  • Qin, N., Li, L., Wang, Z., & Shi, S. (2023). Microbial production of odd-chain fatty acids. Biotechnology and Bioengineering, 120(4), 917–931. [Link]

  • Nöh, K., & Wiechert, W. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 676235. [Link]

  • Tumanov, S., & Kamphorst, J. J. (2015). Analysis of fatty acid metabolism using stable isotope tracers and mass spectrometry. Methods in Enzymology, 561, 197–215. [Link]

  • Srivastava, S., & Chan, C. (2009). Application of metabolic flux analysis to identify the mechanisms of free fatty acid toxicity to human hepatoma cell line. Biotechnology and Bioengineering, 102(6), 1793–1803. [Link]

  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2020). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Metabolites, 10(3), 99. [Link]

  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]

  • ADViSELipidomics: a workflow for analyzing lipidomics data. (2022). Bioinformatics, 38(23), 5334–5336. [Link]

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001–2017. [Link]

  • Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha. (2025). bioRxiv. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. [Link]

  • An innovative lipidomic workflow to investigate the lipid profile in a cystic fibrosis cell line. (2020). International journal of molecular sciences, 21(18), 6645. [Link]

  • Thiele, C., & Spandl, J. (2008). Tracing lipid metabolism by click chemistry. Current opinion in chemical biology, 12(1), 87–95. [Link]

  • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

  • Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer. (2025). Clinical Nutrition. [Link]

  • Listenberger, L. L., & Brown, D. A. (2007). Preparation of fatty acid–albumin complexes. Current protocols in cell biology, Chapter 2, Unit 2.11. [Link]

  • Overmyer, K. (2023, May 1). Lipidomics Workshop: Data Analysis Tools [Video]. YouTube. [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic acid (C15:0), an essential fatty acid, shares clinically relevant cell-based activities with leading longevity-enhancing compounds. Nutrients, 14(11), 2233. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(5), e0268778. [Link]

  • ResearchGate. (2020). How to add Fatty acid conjugated to BSA into cell culture? Should I first mix the Fatty acid - BSA solution with media?. Retrieved from [Link]

  • Venn-Watson, S., & Schutt, K. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 17(1), 1-15. [Link]

Sources

Application Notes and Protocols for Measuring 10Z-Pentadecenoic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 10Z-Pentadecenoic Acid

10Z-pentadecenoic acid is a monounsaturated fatty acid with emerging interest in the scientific community. While research into its specific biological roles is in its early stages, its structural similarity to other bioactive lipids, such as pentadecanoic acid (C15:0), suggests a potential for significant cellular and physiological effects. C15:0 has been shown to possess a wide range of activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties, mediated through pathways such as AMP-activated protein kinase (AMPK) activation, mechanistic target of rapamycin (mTOR) inhibition, and peroxisome proliferator-activated receptor (PPAR) α/δ agonism.[1][2] These findings provide a strong rationale for exploring the bioactivity of 10Z-pentadecenoic acid.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the activity of 10Z-pentadecenoic acid. We will begin with an assay based on its known inhibitory effect on kynurenine production and then expand to a series of exploratory assays designed to probe its potential activities based on the known functions of structurally related fatty acids.

I. Confirmatory Assay: Inhibition of IFN-γ-Induced Kynurenine Production in THP-1 Cells

The only currently documented activity of 10Z-pentadecenoic acid is its ability to inhibit the production of kynurenine in interferon-gamma (IFN-γ)-stimulated THP-1 monocytic cells.[3] The kynurenine pathway is a critical metabolic route for tryptophan and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[4] This assay, therefore, provides a direct and quantifiable measure of 10Z-pentadecenoic acid's bioactivity.

Scientific Rationale

IFN-γ is a potent pro-inflammatory cytokine that upregulates the enzyme indoleamine 2,3-dioxygenase (IDO1), which catalyzes the initial and rate-limiting step of the kynurenine pathway. By measuring the levels of kynurenine in the cell culture supernatant, we can assess the inhibitory effect of 10Z-pentadecenoic acid on this inflammatory signaling cascade.

Experimental Workflow

G cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Measurement A Seed THP-1 cells B Differentiate with PMA A->B C Pre-treat with 10Z-pentadecenoic acid B->C D Stimulate with IFN-γ C->D E Collect supernatant D->E F Measure kynurenine (LC-MS/HPLC/ELISA) E->F

Caption: Workflow for measuring the inhibition of kynurenine production.

Detailed Protocol

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Recombinant Human IFN-γ

  • 10Z-pentadecenoic acid

  • LC-MS/MS system, HPLC with UV or fluorescence detector, or Kynurenine ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 10 ng/mL PMA for 24 hours.[5]

    • After 24 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.[5]

  • Treatment:

    • Prepare a stock solution of 10Z-pentadecenoic acid in ethanol. Further dilute in serum-free medium to the desired final concentrations.

    • Pre-treat the differentiated THP-1 cells with varying concentrations of 10Z-pentadecenoic acid for 1 hour.

    • Stimulate the cells with 25 ng/mL IFN-γ and incubate for 24 hours.[5] Include a vehicle control (medium with the same concentration of ethanol used for the highest 10Z-pentadecenoic acid concentration) and an IFN-γ-only control.

  • Measurement of Kynurenine:

    • After the 24-hour incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

    • Measure the concentration of kynurenine in the supernatant using one of the following methods:

      • LC-MS/MS: This is the gold standard for accurate and sensitive quantification of kynurenine.[6][7]

      • HPLC: Can be used with UV or fluorescence detection.[6][8]

      • ELISA: Commercially available kits provide a convenient and high-throughput method for kynurenine detection.[4]

Data Analysis:

  • Calculate the percentage inhibition of kynurenine production for each concentration of 10Z-pentadecenoic acid compared to the IFN-γ-only control.

  • Plot the percentage inhibition against the log of the 10Z-pentadecenoic acid concentration to determine the IC50 value.

ParameterRecommended Value
THP-1 seeding density1 x 10^5 cells/well (96-well plate)
PMA concentration10 ng/mL
Differentiation time24 hours
Rest time24 hours
10Z-pentadecenoic acid pre-treatment1 hour
IFN-γ concentration25 ng/mL
Stimulation time24 hours

II. Exploratory Assays: Investigating Novel Activities of 10Z-Pentadecenoic Acid

Based on the known biological activities of the structurally similar saturated fatty acid, pentadecanoic acid (C15:0), we propose a series of exploratory assays to investigate whether 10Z-pentadecenoic acid shares similar mechanisms of action. These assays are designed to be starting points for uncovering novel functions of this intriguing molecule.

A. Peroxisome Proliferator-Activated Receptor (PPAR) α/δ Agonist Screening

Scientific Rationale:

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9] C15:0 is a known dual partial agonist of PPARα and PPARδ.[2] Agonism of these receptors can lead to beneficial metabolic effects.[10][11] This assay will determine if 10Z-pentadecenoic acid can activate PPARα and/or PPARδ.

Experimental Workflow:

G cluster_0 Cell Transfection cluster_1 Treatment cluster_2 Measurement A Co-transfect cells with PPAR expression vector and PPRE-luciferase reporter B Treat with 10Z-pentadecenoic acid A->B C Lyse cells and measure luciferase activity B->C

Caption: Workflow for PPAR agonist screening assay.

Detailed Protocol:

Materials:

  • HEK293T or other suitable host cells

  • Expression vectors for human PPARα and PPARδ

  • Luciferase reporter plasmid containing a PPAR response element (PPRE)

  • Transfection reagent

  • 10Z-pentadecenoic acid

  • Known PPARα/δ agonists (e.g., GW501516) as positive controls

  • Luciferase assay system

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPAR expression vector (either PPARα or PPARδ) and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase vector can be co-transfected for normalization.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 10Z-pentadecenoic acid or a known PPAR agonist.

    • Incubate for 18-24 hours.

  • Measurement of Luciferase Activity:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.

  • Plot the fold induction against the log of the concentration to determine the EC50 value.

ParameterRecommended Value
Cell lineHEK293T
Transfection time24 hours
Treatment time18-24 hours
Positive control (PPARδ)GW501516
ReadoutDual-luciferase activity
B. AMP-Activated Protein Kinase (AMPK) Activation Assay

Scientific Rationale:

AMPK is a central regulator of cellular energy homeostasis. Its activation is generally associated with beneficial metabolic outcomes. C15:0 is known to activate AMPK.[2] This assay will determine if 10Z-pentadecenoic acid can induce the phosphorylation and activation of AMPK.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Measurement A Culture cells (e.g., C2C12 myotubes) B Treat with 10Z-pentadecenoic acid A->B C Lyse cells B->C D Measure phosphorylated AMPK (p-AMPK) and total AMPK (Western blot or ELISA) C->D

Caption: Workflow for AMPK activation assay.

Detailed Protocol:

Materials:

  • C2C12 myoblasts or other metabolically active cell line

  • DMEM with high glucose

  • Horse serum

  • 10Z-pentadecenoic acid

  • AICAR (a known AMPK activator) as a positive control

  • Cell lysis buffer

  • Antibodies against phosphorylated AMPK (Thr172) and total AMPK

  • Western blotting reagents and equipment or AMPK ELISA kit[12]

Procedure:

  • Cell Culture and Differentiation (for C2C12):

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To differentiate into myotubes, grow the cells to confluence and then switch to DMEM with 2% horse serum for 4-6 days.

  • Treatment:

    • Treat the differentiated myotubes with various concentrations of 10Z-pentadecenoic acid or AICAR for 1-2 hours.

  • Measurement of AMPK Phosphorylation:

    • Lyse the cells and determine the protein concentration.

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-AMPK (Thr172) and total AMPK.

    • ELISA: Use a commercially available AMPK (pT172) ELISA kit for a more quantitative and high-throughput analysis.[12][13]

Data Analysis:

  • For Western blots, quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.

  • For ELISA, calculate the concentration of p-AMPK and normalize to total protein.

  • Plot the fold change in p-AMPK/total AMPK ratio against the log of the concentration.

ParameterRecommended Value
Cell lineDifferentiated C2C12 myotubes
Treatment time1-2 hours
Positive controlAICAR
Readoutp-AMPK (Thr172) / Total AMPK ratio
C. Mechanistic Target of Rapamycin (mTOR) Inhibition Assay

Scientific Rationale:

The mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism.[14][15] Inhibition of mTOR can have therapeutic benefits in various diseases, including cancer. C15:0 has been shown to inhibit mTOR.[2] This assay will investigate whether 10Z-pentadecenoic acid can inhibit mTOR signaling.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Measurement A Culture cells (e.g., MCF-7) B Treat with 10Z-pentadecenoic acid A->B C Lyse cells B->C D Measure phosphorylated S6K (p-S6K) and total S6K (Western blot or ELISA) C->D

Caption: Workflow for mTOR inhibition assay.

Detailed Protocol:

Materials:

  • MCF-7 breast cancer cells or other cell line with active mTOR signaling

  • Appropriate cell culture medium

  • 10Z-pentadecenoic acid

  • Rapamycin (a known mTOR inhibitor) as a positive control

  • Cell lysis buffer

  • Antibodies against phosphorylated S6 Kinase (p-S6K, a downstream target of mTOR) and total S6K

  • Western blotting reagents and equipment or a relevant ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in their recommended growth medium.

    • Treat the cells with various concentrations of 10Z-pentadecenoic acid or rapamycin for 2-4 hours.

  • Measurement of mTOR Activity:

    • Lyse the cells and determine the protein concentration.

    • Western Blot: Analyze the phosphorylation status of S6K by Western blotting using antibodies against p-S6K and total S6K.

    • Cell-Based ELISA: Utilize commercially available cell-based ELISA kits that measure the phosphorylation of mTOR targets.

Data Analysis:

  • Quantify the ratio of p-S6K to total S6K.

  • Calculate the percentage inhibition of S6K phosphorylation compared to the vehicle control.

  • Plot the percentage inhibition against the log of the concentration to determine the IC50 value.

ParameterRecommended Value
Cell lineMCF-7
Treatment time2-4 hours
Positive controlRapamycin
Readoutp-S6K / Total S6K ratio
D. Cellular Fatty Acid Uptake Assay

Scientific Rationale:

As a fatty acid, 10Z-pentadecenoic acid may be taken up by cells through specific transporters. Understanding its uptake kinetics is fundamental to interpreting its biological activity. This assay will measure the cellular uptake of a fluorescently labeled long-chain fatty acid in the presence of 10Z-pentadecenoic acid to assess for competitive inhibition of fatty acid transporters.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Measurement A Culture cells (e.g., 3T3-L1 adipocytes) B Pre-treat with 10Z-pentadecenoic acid A->B C Add fluorescent fatty acid analog B->C D Measure intracellular fluorescence C->D

Caption: Workflow for cellular fatty acid uptake assay.

Detailed Protocol:

Materials:

  • 3T3-L1 adipocytes or other cells known to take up fatty acids

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12)

  • 10Z-pentadecenoic acid

  • Phloretin (a known inhibitor of fatty acid uptake) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation (for 3T3-L1):

    • Culture and differentiate 3T3-L1 cells into adipocytes as per standard protocols.

  • Treatment:

    • Pre-treat the adipocytes with various concentrations of 10Z-pentadecenoic acid or phloretin for 15-30 minutes.

    • Add the fluorescent fatty acid analog to all wells and incubate for a time course (e.g., 5, 10, 15, 30 minutes).

  • Measurement of Fatty Acid Uptake:

    • Stop the uptake by adding ice-cold stop buffer or by washing with ice-cold PBS.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.

    • Alternatively, use a no-wash assay format with a quencher for extracellular fluorescence, if available in a commercial kit.[16][17]

Data Analysis:

  • Calculate the rate of fatty acid uptake for each condition.

  • Determine the percentage inhibition of fatty acid uptake by 10Z-pentadecenoic acid compared to the control.

  • Plot the percentage inhibition against the log of the concentration to determine the IC50 value.

ParameterRecommended Value
Cell line3T3-L1 adipocytes
Pre-treatment time15-30 minutes
Fluorescent probeBODIPY-labeled fatty acid
Positive controlPhloretin
ReadoutIntracellular fluorescence

III. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for elucidating the biological activity of 10Z-pentadecenoic acid. By systematically progressing from a confirmatory assay based on its known activity to a series of well-reasoned exploratory assays, researchers can efficiently characterize the functional profile of this novel fatty acid. The data generated from these studies will be invaluable for understanding its potential therapeutic applications and for guiding future drug discovery and development efforts. It is our hope that these detailed methodologies will empower scientists to unlock the full potential of 10Z-pentadecenoic acid and contribute to the advancement of lipid research.

References

  • Venn-Watson, S., & Butterworth, C. (2022). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 13(8), 566-585.
  • MySkinRecipes. (n.d.). 10(Z)-Pentadecenoic Acid (cis-10-Pentadecenoic acid). Retrieved from [Link]

  • Lee, M. H., et al. (2020).
  • USBioPro. (n.d.). 10(Z)-Pentadecenoic acid. Retrieved from [Link]

  • Al-Sari, M. A., et al. (2023). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Metabolites, 13(7), 834.
  • Fair-Mäkelä, R., et al. (2018). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Journal of immunological methods, 453, 47-56.
  • Sharir, H., et al. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific reports, 9(1), 1-13.
  • Moroni, F., et al. (2005). A method for the determination of D-kynurenine in biological tissues. Journal of neurochemistry, 95(3), 786-793.
  • Mourtada-Maarabouni, M., et al. (2010). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). Molecular pharmacology, 78(1), 19-28.
  • Molecular Devices. (n.d.). QBT™ Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of medicinal chemistry, 63(5), 2387-2402.
  • Fair-Mäkelä, R., et al. (2018). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Journal of immunological methods, 453, 47-56.
  • Lee, M. H., et al. (2020).
  • Fair-Mäkelä, R., et al. (2018). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Journal of immunological methods, 453, 47-56.
  • Biocompare. (n.d.). kynurenine ELISA Kits. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. Retrieved from [Link]

  • Liu, G. Y., et al. (2023). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv.
  • Zhang, Y., et al. (2017). Upregulation of programmed cell death 1 by interferon gamma and its biological functions in human monocytes. Scientific reports, 7(1), 1-10.
  • Stahl, A. (2012). Measurement of long-chain fatty acid uptake into adipocytes. Methods in enzymology, 505, 239-250.
  • Venn-Watson, S., & Butterworth, C. (2022). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 13(8), 566-585.
  • Van den Heuvel, J. P., et al. (2015). Effects of IFN-γ and/or LPS on THP-1 macrophage viability after 16 or 24 h of incubation.
  • Shamsi, S. A., et al. (2023). Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry. Analytica Chimica Acta, 1278, 341659.
  • BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • Hsieh, S. N., et al. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Molecular cancer research, 6(5), 849-857.
  • Wang, Y., et al. (2006). [Establishment of a cell-based high-throughput screening model for PPARdelta agonists]. Sheng wu gong cheng xue bao= Chinese journal of biotechnology, 22(4), 656-661.
  • Li, Y., et al. (2024).
  • Isanejad, M., et al. (2016). Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise. Metabolites, 6(4), 37.
  • BioAssay Systems. (n.d.). EnzyFluo™ AMPK Phosphorylation Assay Kit. Retrieved from [Link]

  • Bar-Nur, O., & Evans, R. M. (2014). Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function. PPAR research, 2014.

Sources

Troubleshooting & Optimization

Technical Support Center: 10Z-Pentadecenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield and Stereoselectivity of 10Z-Pentadecenoic Acid (C15:1 n-5) Persona: Senior Application Scientist | Department: Lipid Synthesis & Purification

Welcome to the Lipid Synthesis Optimization Hub

You are likely accessing this guide because your synthesis of 10Z-pentadecenoic acid is suffering from one of three critical failures: poor stereochemical control (E/Z scrambling), low yield during the coupling phase, or difficulty separating the target monounsaturated fatty acid (MUFA) from saturated byproducts.

As an odd-chain fatty acid (OC-FA) with emerging relevance in metabolic health and membrane fluidity studies, 10Z-pentadecenoic acid requires precise synthetic planning. Unlike common C18 fatty acids, the C15 chain length offers less "wiggle room" for separation based on boiling point, making stereocontrol paramount.

Below are the troubleshooting modules designed to isolate and resolve your specific bottleneck.

Module 1: The Stereochemistry Struggle (Z-Selectivity)

User Query: "I am using a standard Wittig reaction, but I am getting a 60:40 mixture of Z (cis) and E (trans) isomers. How do I push this >95% Z?"

Root Cause Analysis

The formation of the thermodynamic E-isomer suggests your reaction is under thermodynamic control rather than kinetic control. In Wittig chemistry, Z-selectivity is dictated by the formation of the erythro-betaine intermediate, which collapses to the Z-alkene. If lithium salts are present or if the ylide is "stabilized," the intermediate equilibrates to the threo-betaine, yielding the E-alkene.[1]

Protocol A: The "Salt-Free" Wittig Optimization

To maximize Z-selectivity (often achieving >90:10 Z:E), you must destabilize the ylide and remove lithium ions.

Retrosynthetic Logic:

  • Fragment A (Ylide): (9-carboxynonyl)triphenylphosphonium bromide (C10 fragment).

  • Fragment B (Aldehyde): Pentanal (C5 fragment).

Step-by-Step Optimization:

  • Base Selection: Switch from n-BuLi to NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS . Lithium salts stabilize the betaine intermediate, allowing stereomutation to the trans form. Sodium and Potassium promote rapid collapse to the alkene.

  • Temperature Control: The deprotonation of the phosphonium salt must occur at -78°C in THF.

  • The "Instant" Addition: Add the aldehyde (Pentanal) slowly to the cold ylide solution.

  • HMPA/DMPU Additive: Adding a polar aprotic co-solvent like HMPA (or the safer DMPU) helps dissociate ion pairs, further favoring the Z-kinetic product.

Protocol B: The Alkyne Hydrogenation (The "Nuclear" Option)

If Wittig optimization fails to cross the 95% threshold, switch to the Alkyne Coupling route followed by Lindlar hydrogenation. This is the industry standard for strict stereocontrol.

Retrosynthetic Logic:

  • Precursors: 9-Bromononanoic acid (protected as ester) + 1-Hexyne.

  • Intermediate: 10-Pentadecynoic acid.

  • Reduction: Lindlar Catalyst + H₂ + Quinoline.

Critical Check: Ensure your Lindlar catalyst is "poisoned" correctly with quinoline or lead acetate. Pure palladium will reduce the alkyne all the way to the saturated C15:0 (Pentadecanoic acid).

Module 2: The Yield Trap (Purification)

User Query: "My crude NMR shows the product, but I lose 50% of my mass during column chromatography. The Z-isomer co-elutes with the E-isomer."

Root Cause Analysis

Standard silica gel separates based on polarity. Since cis and trans fatty acid methyl esters (FAMEs) have nearly identical polarity, they co-elute. You need a stationary phase that discriminates based on pi-electron density .

Solution: Argentation Chromatography (Ag-SiO₂)

Silver ions (Ag⁺) form reversible


-complexes with double bonds. The cis (Z) isomer, being more sterically accessible and having higher electron density, binds stronger to silver than the trans (E) isomer or the saturated impurities.

Preparation of 10% Ag-SiO₂ Column:

  • Dissolve: Dissolve 10g of Silver Nitrate (AgNO₃) in 20mL of water. Dilute with 200mL of acetone.

  • Slurry: Add 90g of Silica Gel (230-400 mesh) to the solution. Stir vigorously for 30 minutes in the dark (AgNO₃ is light sensitive).

  • Activate: Rotary evaporate the solvent until the silica is a free-flowing powder. Dry in an oven at 120°C for 4 hours.

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes saturated C15:0).

    • Gradient: 0-5% Diethyl Ether in Hexanes (Elutes trans-10-C15:1).

    • Flush: 10-20% Diethyl Ether in Hexanes (Elutes target 10Z-pentadecenoic acid ).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesis and the mechanism of purification.

G Start Target: 10Z-Pentadecenoic Acid Decision Select Synthetic Route Start->Decision Route_Wittig Route A: Wittig Reaction (Kinetic Control) Decision->Route_Wittig Speed Preferred Route_Alkyne Route B: Alkyne Coupling (Thermodynamic Control) Decision->Route_Alkyne Purity Preferred Wittig_Step1 Reagents: (9-carboxynonyl)PPh3Br + Pentanal Route_Wittig->Wittig_Step1 Alkyne_Step1 Reagents: 9-Bromononanoate + 1-Hexyne Route_Alkyne->Alkyne_Step1 Wittig_Cond Conditions: NaHMDS, THF, -78°C (Salt-Free) Wittig_Step1->Wittig_Cond Crude Crude Mixture (Contains Z, E, and Saturated) Wittig_Cond->Crude Alkyne_Cond Reduction: H2, Lindlar Cat., Quinoline Alkyne_Step1->Alkyne_Cond Alkyne_Cond->Crude Purification Purification: Ag-SiO2 Chromatography Crude->Purification Isomer Separation Final Pure 10Z-Pentadecenoic Acid Purification->Final

Figure 1: Strategic workflow for the synthesis and purification of 10Z-pentadecenoic acid, highlighting the critical divergence between Wittig and Alkyne routes.

Data Summary: Yield vs. Purity Comparison

The following table summarizes expected outcomes based on the methodology chosen.

ParameterStandard Wittig (n-BuLi)Salt-Free Wittig (NaHMDS)Alkyne Hydrogenation (Lindlar)
Z:E Ratio ~60:40~92:8>98:2
Overall Yield 65-75%50-60%40-50% (Two steps)
Purification Difficulty High (Requires Ag-SiO₂)MediumLow (Filtration + Flash)
Scalability HighMedium (Cryogenic)High
Primary Impurity Trans-isomerTrans-isomerOver-reduced (C15:0)
Frequently Asked Questions (FAQ)

Q1: Can I use commercial 10-pentadecenoic acid standards to validate my synthesis? A: Yes. Commercial standards are available (e.g., Cayman Chemical, CAS 84743-29-3). It is highly recommended to run a co-injection on GC-FID to confirm retention time before scaling up your purification [1].

Q2: Why does my product turn yellow/brown during storage? A: MUFAs are susceptible to autoxidation, though less so than PUFAs. The yellowing indicates the formation of hydroperoxides. Store the purified acid neat at -20°C under an argon blanket. For long-term storage (>1 month), convert it to the methyl ester or add 0.01% BHT (Butylated hydroxytoluene) [2].

Q3: My Lindlar reaction is "stalling" and not consuming hydrogen. Why? A: Alkyne hydrogenation is sensitive to catalyst poisoning.[2][3] Ensure your starting material (10-pentadecynoic acid) is free of sulfur or amine contaminants from the previous coupling step. Conversely, if the reaction is too fast and producing C15:0, increase the amount of Quinoline poison [3].

References
  • PubChem. (n.d.).[4] 10Z-Pentadecenoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved from [Link]

  • AOCS. (2019). Introduction to Silver Ion Chromatography. American Oil Chemists' Society.[5] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Z-Iodoalkenes via Stork-Zhao-Wittig Olefination. Retrieved from [Link]

Sources

Validation & Comparative

[1][2][3][4][5][6][7][8]

Executive Summary

Historically, saturated fatty acids (SFAs) were broadly categorized as metabolic substrates with potential pro-inflammatory risks. However, recent lipidomic profiling has established a sharp dichotomy between Even-Chain Saturated Fatty Acids (ECFAs) like Palmitic Acid (C16:0) and Odd-Chain Saturated Fatty Acids (OCFAs) , specifically Pentadecanoic Acid (C15:0) .[1][2][3][4][5][6][7][8][9][10]

This guide objectively compares the anti-cancer performance of C15:0 against its structural analogs, Heptadecanoic Acid (C17:[7]0) and Palmitic Acid (C16:0).[2][7][11] We synthesize experimental data to demonstrate C15:0’s unique role as a dual HDAC6 inhibitor and AMPK activator , contrasting it with the pro-tumorigenic profile of C16:0.

Compound Profile & Mechanistic Divergence

The structural difference of a single carbon atom dictates the metabolic fate and signaling capability of these lipids.

FeaturePentadecanoic Acid (C15:0) Heptadecanoic Acid (C17:0) Palmitic Acid (C16:0)
Classification Odd-Chain Saturated Fatty Acid (OCFA)Odd-Chain Saturated Fatty Acid (OCFA)Even-Chain Saturated Fatty Acid (ECFA)
Primary Source Dairy fat, ruminant meat, synthesized endogenously (minor)Dairy fat, synthesized from C15:0Palm oil, animal fats, de novo lipogenesis
Cancer Activity Anti-Cancer / Anti-Stemness Anti-Cancer Pro-Tumorigenic
Primary Target HDAC6 (Inhibition), JAK2/STAT3 (Suppression)HDACs (General), Membrane fluidityTLR4 (Activation), CD36 (Metastasis)
Safety Profile High safety margin (Low toxicity to MCF-10A)Moderate (Higher cytotoxicity to normal cells than C15:[2][10]0)Low (Induces lipotoxicity/inflammation)
Key Metabolite Propionyl-CoA (Anaplerotic to TCA cycle)Propionyl-CoAAcetyl-CoA (Lipogenic precursor)
Expert Insight: The HDAC6 Specificity

While both C15:0 and C17:0 show efficacy, C15:0 is superior in therapeutic index . Experimental evidence indicates that C15:0 selectively inhibits Histone Deacetylase 6 (HDAC6) with an IC50 of ~200 µM.[3][6] Unlike broad-spectrum HDAC inhibitors (e.g., SAHA) which can be toxic, C15:0 targets the cytoplasmic HDAC6, leading to increased acetylation of

Comparative Performance Data

The following data summarizes efficacy across key cancer cell lines. C15:0 demonstrates a "sweet spot" of efficacy, particularly against chemotherapy-resistant stem-like cells (CSCs).

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell LineTissue OriginC15:0 (IC50) C17:0 (IC50) C16:0 (Effect) Notes
MCF-7/SC Breast (Stem-like)119 ± 5.2 µM (48h)~140 µMPromotes StemnessC15:0 preferentially targets stem-like population.
A549 Lung (NSCLC)~200 µM ~180 µMProliferativeC15:0 induces G0/G1 arrest; C17:0 effective in gefitinib-resistant lines.
HepG2 Liver178 ± 8 µM N/ALipotoxicC15:0 reduces colony formation.[3]
MCF-10A Normal Breast>400 µM (Safe)<200 µM (Toxic)ApoptoticCritical differentiation: C17:0 is more toxic to normal tissue than C15:0.

Data Interpretation: C16:0 often acts as a negative control or pro-tumor agent, enhancing migration via TLR4 signaling. C15:0, conversely, reverses Epithelial-Mesenchymal Transition (EMT), evidenced by the downregulation of Snail, Slug, and MMP9.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of C15:0: Epigenetic modulation (HDAC6) and Signaling suppression (JAK2/STAT3) .

C15_Mechanismcluster_CytoplasmCytoplasmcluster_NucleusNucleusC15Pentadecanoic Acid (C15:0)HDAC6HDAC6C15->HDAC6InhibitsJAK2JAK2 PhosphorylationC15->JAK2SuppressesAcTubulinAcetylated α-Tubulin(Microtubule Stability)C15->AcTubulinIncreasesTubulinα-TubulinHDAC6->TubulinDeacetylates (Normal State)HDAC6->AcTubulinInhibition leads to AccumulationSTAT3p-STAT3 (Dimer)JAK2->STAT3ActivatesGeneExpStemness Genes(CD44, Sox2, Oct4)STAT3->GeneExpTranslocates & PromotesApoptosisApoptosis Initiation(Caspase-3, PARP Cleavage)AcTubulin->ApoptosisDisrupts MitosisGeneExp->ApoptosisDownregulation triggers

Caption: C15:0 acts as a dual-inhibitor, blocking HDAC6 to stabilize microtubules (triggering mitotic arrest) and suppressing JAK2/STAT3 to inhibit cancer stem cell self-renewal.

Experimental Protocol: Evaluation of Anti-Stemness Activity

This protocol is designed to validate the specific efficacy of C15:0 against breast cancer stem cells (CSCs), a capability not shared by C16:0.

Objective: Quantify the reduction in "stemness" (mammosphere formation) and invasion in MCF-7/SC cells treated with C15:0.

Phase A: Reagent Preparation (Self-Validating Step)
  • Stock Solution: Dissolve C15:0 (Sigma-Aldrich) in DMSO to 100 mM.

  • Conjugation (Critical): Fatty acids must be conjugated to BSA for cellular uptake.

    • Prepare 10% BSA (fatty acid-free) in PBS.

    • Dilute C15:0 stock into BSA solution at 55°C for 15 mins to form a 5 mM C15:0-BSA complex .

    • Validation: Solution must be clear. Turbidity indicates failure of conjugation (lipid precipitation).

Phase B: Mammosphere Formation Assay (Functional Stemness)
  • Seeding: Seed MCF-7/SC cells at ultra-low density (1,000 cells/well) in 6-well Ultra-Low Attachment plates.

  • Media: Use MammoCult™ medium (StemCell Technologies) to support suspension growth.

  • Treatment:

    • Control: BSA vehicle.

    • Experimental: C15:0 (50, 100, 200 µM).

    • Comparator: C16:0 (100 µM) – Expect increased sphere size.

  • Incubation: 7 days at 37°C, 5% CO2. Do not disturb plates to prevent sphere fusion.

  • Quantification: Count spheres >50 µm using an inverted microscope.

    • Endpoint Metric: Sphere Formation Efficiency (SFE) = (Number of spheres / Number of seeded cells) × 100.

Phase C: Western Blot Targets (Mechanistic Confirmation)

To confirm the mechanism, probe lysates for the following markers:

  • Stemness Markers: CD44 (High in control, Low in C15:0),

    
    -catenin.
    
  • EMT Markers: Vimentin, Slug (Downregulated by C15:0).

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP.

  • Signaling: p-STAT3 (Tyr705) vs. Total STAT3.

Experimental Workflow Diagram

Workflowcluster_AssaysParallel AssaysStep1Cell Seeding(MCF-7/SC)Step2Treatment(C15:0 vs C16:0)Step1->Step2Assay1Mammosphere Assay(7 Days)Step2->Assay1Assay2Transwell Invasion(48 Hours)Step2->Assay2Assay3Western Blot(Lysate Collection)Step2->Assay3Result1Sphere Count &Size AnalysisAssay1->Result1Result2Crystal VioletStainingAssay2->Result2Result3Protein Expression(p-STAT3, CD44)Assay3->Result3

Caption: Workflow for assessing anti-stemness properties. Parallel processing ensures data consistency across phenotypic (invasion/spheres) and molecular (blot) endpoints.

Conclusion & Future Outlook

Pentadecanoic acid (C15:0) represents a paradigm shift in fatty acid oncology. Unlike its even-chain counterpart C16:0, which fuels malignancy, C15:0 acts as a mimetic of caloric restriction and a targeted inhibitor of HDAC6/STAT3 .

Key Takeaways for Drug Development:

  • Selectivity: C15:0 targets cancer stem cells (CSCs) while sparing normal epithelial cells (MCF-10A), offering a superior safety profile to C17:0.

  • Synergy: Evidence suggests C15:0 enhances the efficacy of standard chemotherapeutics (e.g., Gemcitabine, Tamoxifen) by dismantling the CSC niche that drives recurrence.

  • Formulation: Future development should focus on lipid-nanoparticle delivery of C15:0 to improve bioavailability and tumor accumulation.

References
  • Pentadecanoic Acid Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. Nutrients.[8][12][13] (2020).[2][9][10][11] Link

  • Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans. Scientific Reports. (2020).[2][9][10][11] Link

  • Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of Medicinal Food.[11] (2023).[11] Link

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities. Nutrients.[6] (2025).[1][6][8][9] Link

  • Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance. Oncology Letters. (2019).[14] Link

Sources

A Comparative Analysis of 10Z-Pentadecenoic Acid and Eicosapentaenoic Acid (EPA): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioactive lipids, the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) is a well-established immunomodulatory and anti-inflammatory agent. In contrast, the biological activities of the monounsaturated fatty acid 10Z-pentadecenoic acid remain largely unexplored, presenting both a challenge and an opportunity for researchers and drug development professionals. This guide provides a comparative analysis of these two fatty acids, synthesizing the current, albeit limited, understanding of 10Z-pentadecenoic acid with the extensive knowledge of EPA's mechanisms of action.

Introduction to the Contenders

Eicosapentaenoic Acid (EPA; 20:5n-3) is a long-chain omega-3 fatty acid predominantly found in fatty fish and marine algae.[1] It is a well-researched nutraceutical and a US FDA-approved prescription drug for reducing triglyceride levels.[2] Its pleiotropic effects are attributed to its roles in modulating inflammatory pathways, influencing cell membrane composition and function, and serving as a precursor to anti-inflammatory lipid mediators.[3][4][5]

10Z-Pentadecenoic Acid (C15:1n-5) is a monounsaturated fatty acid with a 15-carbon backbone.[1] Its biological significance is not as well-defined as that of EPA. While research on the saturated odd-chain fatty acid pentadecanoic acid (C15:0) has shown a range of beneficial health effects, including anti-inflammatory and metabolic regulatory properties, specific data on the 10Z isomer are scarce.[3][6] This guide will leverage the available information on C15:0 to provide a potential, albeit speculative, framework for understanding 10Z-pentadecenoic acid, while clearly delineating the established evidence for EPA.

Biochemical and Physiological Properties: A Head-to-Head Comparison

Property10Z-Pentadecenoic AcidEicosapentaenoic Acid (EPA)
Chemical Structure C15H28O2; monounsaturatedC20H30O2; polyunsaturated (5 double bonds)
Primary Sources Reported in the archaeon Pyrococcus furiosus.[7]Fatty fish (salmon, mackerel, sardines), fish oil, and marine algae.[1]
Known Biological Activity Inhibits IFN-γ-induced kynurenine production in THP-1 cells by 16%.[1]Potent anti-inflammatory, immunomodulatory, and triglyceride-lowering effects.[2][3]

Mechanistic Insights: Knowns and Unknowns

The disparity in the volume of research between EPA and 10Z-pentadecenoic acid is most evident when examining their mechanisms of action.

Eicosapentaenoic Acid (EPA): A Multi-pronged Anti-Inflammatory Agent

EPA exerts its anti-inflammatory effects through several well-characterized pathways:

  • Inhibition of the NF-κB Pathway: EPA can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[8][9] This inhibition is a cornerstone of its anti-inflammatory activity.

  • Activation of PPARs: EPA is a known ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[10] Activation of these nuclear receptors leads to the transcription of genes involved in fatty acid oxidation and a concurrent suppression of inflammatory responses.

  • Competitive Inhibition of Arachidonic Acid Metabolism: EPA competes with the omega-6 fatty acid arachidonic acid (AA) for incorporation into cell membranes and for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to a decreased production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) derived from AA and an increased production of less inflammatory eicosanoids from EPA.[5]

  • Modulation of Immune Cell Function: EPA can directly influence the function of various immune cells, including macrophages and lymphocytes. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages.[5]

  • Effects on Endothelial Cells: EPA can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing the recruitment of leukocytes to sites of inflammation.[11]

EPA_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EPA EPA COX/LOX COX/LOX EPA->COX/LOX Competes with AA PPARs PPARs EPA->PPARs Activates NF-kB NF-kB EPA->NF-kB Inhibits AA AA AA->COX/LOX Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids COX/LOX->Pro-inflammatory Eicosanoids Anti-inflammatory Eicosanoids Anti-inflammatory Eicosanoids COX/LOX->Anti-inflammatory Eicosanoids Inflammatory_Genes Inflammatory_Genes PPARs->Inflammatory_Genes Inhibits Transcription NF-kB->Inflammatory_Genes Promotes Transcription Macrophage_Assay_Workflow Culture Macrophages Culture Macrophages Pre-treat with Fatty Acids Pre-treat with Fatty Acids Culture Macrophages->Pre-treat with Fatty Acids LPS Stimulation LPS Stimulation Pre-treat with Fatty Acids->LPS Stimulation Collect Supernatant Collect Supernatant LPS Stimulation->Collect Supernatant Cell Viability Assay Cell Viability Assay LPS Stimulation->Cell Viability Assay ELISA for Cytokines ELISA for Cytokines Collect Supernatant->ELISA for Cytokines

Figure 2: Workflow for assessing the anti-inflammatory effects of fatty acids in macrophages.

2. Endothelial Cell-Monocyte Adhesion Assay

  • Objective: To evaluate the effects of 10Z-pentadecenoic acid and EPA on the adhesion of monocytes to endothelial cells, a critical step in the development of atherosclerosis.

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and a monocytic cell line (e.g., THP-1).

  • Protocol:

    • Culture HUVECs to form a confluent monolayer in 96-well plates. [12] 2. Treat the HUVEC monolayer with 10Z-pentadecenoic acid, EPA, or vehicle control for 24 hours.

    • Stimulate the HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

    • Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).

    • Add the labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes. [13] 6. Gently wash away non-adherent monocytes.

    • Quantify the adherent monocytes by measuring the fluorescence in each well using a plate reader. [14][15] 3. PPAR Activation Luciferase Reporter Assay

  • Objective: To determine if 10Z-pentadecenoic acid can activate PPARα or PPARγ and to compare its potency to EPA.

  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) co-transfected with a PPAR expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). [4][16][17]* Protocol:

    • Transfect cells with the appropriate plasmids.

    • Treat the transfected cells with various concentrations of 10Z-pentadecenoic acid, EPA (as a positive control), or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer. [18] 4. Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

In Vivo Models

LPS-Induced Systemic Inflammation in Mice

  • Objective: To compare the in vivo anti-inflammatory efficacy of 10Z-pentadecenoic acid and EPA.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Acclimatize mice and divide them into treatment groups (vehicle control, 10Z-pentadecenoic acid, EPA).

    • Administer the fatty acids orally or via intraperitoneal injection for a pre-determined period (e.g., 7-14 days).

    • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg body weight). [7][19][20] 4. At a specified time point after LPS injection (e.g., 2-6 hours), collect blood and tissues (e.g., liver, spleen).

    • Measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

    • Analyze the expression of inflammatory genes in tissues using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

The current body of scientific literature establishes EPA as a potent anti-inflammatory agent with well-defined mechanisms of action. In stark contrast, 10Z-pentadecenoic acid remains a largely uncharacterized molecule. The limited available data, coupled with findings for its saturated analog C15:0, suggests a tantalizing potential for anti-inflammatory and immunomodulatory activities.

The experimental protocols outlined in this guide provide a clear roadmap for a rigorous, head-to-head comparison of these two fatty acids. Such research is crucial to:

  • Elucidate the therapeutic potential of 10Z-pentadecenoic acid: Understanding its mechanisms of action could open new avenues for the development of novel therapeutics for inflammatory and metabolic diseases.

  • Provide a more nuanced understanding of fatty acid biology: Direct comparisons will help to dissect the specific roles of chain length, saturation, and double bond position in determining the biological activity of fatty acids.

As our understanding of the intricate roles of different fatty acids in health and disease continues to evolve, a thorough investigation into the properties of less-studied molecules like 10Z-pentadecenoic acid is not just warranted but essential for advancing the fields of nutrition, pharmacology, and medicine.

References

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS One, 17(5), e0268778.
  • Göttlicher, M., Widmark, E., Li, Q., & Gustafsson, J. Å. (1992). Fatty acids activate a chimera of the clofibric acid-activated receptor and the glucocorticoid receptor. Proceedings of the National Academy of Sciences, 89(10), 4653-4657.
  • Kang, M. C., Ham, Y. M., Heo, S. J., Yoon, S. A., Cho, S. H., Kwon, S. H., ... & Kim, K. N. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775.
  • Vincent, V., Thakkar, H., Verma, A., Sen, A., Chandran, N., & Singh, A. (2019).
  • Paixão, E. M., & de Oliveira, A. C. (2021). Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials. Advances in Nutrition, 12(1), 87-101.
  • Astan, R., Singh, S., & Singh, J. (2015). Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences. PloS one, 10(5), e0125709.
  • Nakamura, T., Ogasawara, M., & Ito, S. (2014). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 37(7), 1238-1241.
  • PubChem. 10Z-pentadecenoic acid. Available at: [Link]

  • Frontiers. Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Available at: [Link]

  • Kim, J., Aida, K., Suzuki, T., & Kobayashi, T. (2019). 9-Oxo-10 (E), 12 (Z), 15 (Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. Biological and Pharmaceutical Bulletin, 42(7), 1229-1233.
  • Cipollina, C., Salvatore, S. R., Mulè, F., & Mello, T. (2021). Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins. International Journal of Molecular Sciences, 23(1), 2.
  • Liberato, M. V., Nascimento, A. S., Ayers, S. D., Lin, J. Z., Cvoro, A., Silveira, R. L., ... & Webb, P. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PloS one, 7(5), e36297.
  • protocols.io. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro. Available at: [Link]

  • ResearchGate. PPAR alpha Activation Reduces Hepatic CEACAM1 Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition. Available at: [Link]

  • WebMD. Eicosapentaenoic Acid (EPA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • MDPI. Omega-3 Fatty Acid Intervention Suppresses Lipopolysaccharide-Induced Inflammation and Weight Loss in Mice. Available at: [Link]

  • MDPI. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Available at: [Link]

  • Al-Subaie, A. M., Al-Samydai, A., Al-Tuwaijri, H. M., Al-Zahrani, A. A., Al-Ghamdi, S. S., Al-Otaibi, M. M., ... & Al-Shdefat, R. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9).
  • Benelhadj, S., Gharsallah, H., Khemakhem, I., Ayadi, M., Attia, H., & Fendri, I. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 162.
  • Giralt, M., & Villarroya, F. (2017). Modulation of the inflammatory response to LPS by the recruitment and activation of brown and brite adipocytes in mice. American Journal of Physiology-Endocrinology and Metabolism, 312(3), E261-E273.
  • ResearchGate. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. Available at: [Link]

  • NutraIngredients-USA.com. Omega-3 oils EPA and DHA differ in actions that tackle inflammation: Study. Available at: [Link]

  • Sugawara, T., Itoh, T., & Tanaka, T. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of biochemistry, 163(6), 483-492.
  • Frontiers. Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation. Available at: [Link]

  • CNR-IRIS. Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils. Available at: [Link]

  • Wang, Y., Qian, Y., Fang, Q., Yuan, W., Wang, Z., Wang, L., ... & Yang, X. (2017). Saturated fatty acid combined with lipopolysaccharide stimulates a strong inflammatory response in hepatocytes in vivo and in vitro. Journal of lipid research, 58(11), 2167-2178.
  • ResearchGate. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria Peterseniana in lipopolysaccharide- stimulated macrophage cells. Available at: [Link]

  • Emory University. Luciferase Assay protocol. Available at: [Link]

  • Liberato, M. V., Nascimento, A. S., Ayers, S. D., Lin, J. Z., Cvoro, A., Silveira, R. L., ... & Webb, P. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PloS one, 7(5), e36297.
  • Venn-Watson, S. K., & Schutt, K. A. (2025). Pentadecanoic acid (C15: 0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 17(1), 1.
  • Research Journal of Pharmacognosy. Vinca herbacea Extract Suppresses NF-kB Signaling and Modulates SIRT1/AMPK/PGC1α Axis to Exert Antidiabetic Effects in Streptozotocin- Induced Diabetic Rats. Available at: [Link]

  • Frontiers. Chronic oral LPS administration does not increase inflammation or induce metabolic dysregulation in mice fed a western-style diet. Available at: [Link]

  • Cell Biolabs, Inc. CytoSelect™ Leukocyte-Endothelium Adhesion Assay. Available at: [Link]

  • Woodcock, S. R., & Eiserich, J. P. (2017).
  • BioResources. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available at: [Link]

  • HKU Scholars Hub. Omega-3 fatty acids suppress inflammatory cytokines production by macrophages and hepatocytes. Available at: [Link]

  • Bio-protocol. 4.10. Monocyte-Endothelial Cell Adhesion Assay. Available at: [Link]

  • Wahle, K. W., & Rotondo, D. (1999). Fatty acids and endothelial cell function: regulation of adhesion molecule and redox enzyme expression. Current opinion in clinical nutrition and metabolic care, 2(2), 109-115.
  • Goc, A., & St, L. (2022). Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. International journal of molecular sciences, 23(3), 1648.
  • McCredie, R., & Celermajer, D. S. (2001). Androgen exposure increases human monocyte adhesion to vascular endothelium and endothelial cell expression of vascular cell adhesion molecule-1.

Sources

"evaluating the specificity of 10Z-pentadecenoic acid's effects"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Odd-Chain Specificity Challenge

10Z-Pentadecenoic acid (C15:1n-5) represents a niche but critical frontier in lipid therapeutics. While its saturated analog, Pentadecanoic acid (C15:0) , has gained prominence as a proposed essential fatty acid regulating metabolic stability via AMPK/mTOR pathways, the monounsaturated 10Z-variant presents a distinct bioactivity profile.

The core challenge in evaluating C15:1 is specificity . Because odd-chain fatty acids are rare in mammalian systems (often derived from dairy or synthesized), researchers must rigorously distinguish between:

  • True Ligand Specificity: Direct interaction with enzymes (e.g., Indoleamine 2,3-dioxygenase [IDO]).

  • Membrane Biophysics: Alterations in membrane fluidity due to the cis-double bond.

  • Metabolic Noise: Effects arising from beta-oxidation into propionyl-CoA or contamination with C15:0.

This guide outlines a validated framework to isolate the specific effects of 10Z-pentadecenoic acid against its structural analogs.

Structural & Functional Comparison

To evaluate specificity, C15:1 must be benchmarked against its saturated parent (C15:0) and the most common endogenous monounsaturated fatty acid (Palmitoleic acid, C16:1).

Table 1: Comparative Physicochemical & Biological Profile
Feature10Z-Pentadecenoic Acid (C15:1) Pentadecanoic Acid (C15:0) Palmitoleic Acid (C16:1n-7)
Structure 15 carbons, cis-10 double bond15 carbons, Saturated16 carbons, cis-9 double bond
Primary Mechanism IDO Inhibition (Immunomodulation)AMPK Activation / mTOR InhibitionLipokine Signaling (Muscle/Liver)
Membrane Effect Increases fluidity (kinked tail)Stabilizes membranes (rigid tail)Increases fluidity
Metabolic Fate Beta-oxidation

Propionyl-CoA
Beta-oxidation

Propionyl-CoA
Beta-oxidation

Acetyl-CoA
Key Specificity Test Kynurenine reduction in Thp-1 cellsAMPK phosphorylation (Western Blot)Insulin sensitivity assays

Experimental Validation Framework

This section details the protocols required to validate that an observed effect is unique to the 10Z-isomer.

Phase 1: Structural Authentication (Purity Verification)

Objective: Ensure the bioactive signal is not due to C15:0 contamination. Commercial C15:1 standards can degrade or contain isomers.

Protocol: GC-MS FAME Analysis

  • Derivatization: Convert free fatty acids to Fatty Acid Methyl Esters (FAMEs) using 14% Boron Trifluoride (

    
    ) in methanol (60°C, 30 min).
    
  • Extraction: Extract FAMEs into heptane; wash with saturated NaCl.

  • GC Parameters:

    • Column: High-polarity fused silica capillary column (e.g., CP-Sil 88, 100m) is mandatory to separate cis/trans isomers and positionals (10Z vs 9Z).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 140°C (5 min)

      
       4°C/min 
      
      
      
      240°C.
  • Validation Criteria: The C15:1 peak must be baseline resolved from C15:0. If C15:0 > 1%, the biological data is invalid for specificity claims.

Phase 2: Functional Specificity (The IDO Assay)

Context: 10Z-pentadecenoic acid has been identified as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme that degrades tryptophan to kynurenine, suppressing T-cell activity.

Step-by-Step Protocol:

  • Cell System: Thp-1 Monocytes (ATCC TIB-202).

  • Induction: Differentiate cells with PMA (50 ng/mL, 24h), then stimulate with IFN-

    
      (100 ng/mL) to upregulate IDO expression.
    
  • Treatment Groups:

    • Vehicle (Ethanol < 0.1%).

    • 10Z-Pentadecenoic Acid (10-50

      
      M). 
      
    • Negative Control: Pentadecanoic Acid (C15:[1][2][3][4][5][6][7]0) (Tests saturation specificity).

    • Positive Control: Epacadostat (Known IDO inhibitor).

  • Readout (Kynurenine Assay):

    • Harvest supernatant after 48h.

    • Add 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Mix supernatant 1:1 with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure absorbance at 492 nm .

  • Specificity Logic:

    • If C15:1 reduces Kynurenine but C15:0 does not

      
      Specific Isomer Effect. 
      
    • If both reduce Kynurenine

      
      Generic Fatty Acid Effect. 
      

Visualizing the Specificity Logic

The following diagram illustrates the decision tree for evaluating whether a biological effect is specific to 10Z-pentadecenoic acid.

Specificity_Evaluation Start Observed Effect (e.g., Anti-inflammatory) Purity_Check Phase 1: GC-MS Purity Check (Is C15:0 present?) Start->Purity_Check Control_C150 Phase 2: Test vs. C15:0 (Saturated Analog) Purity_Check->Control_C150 Pure (>99%) Fail_Purity Artifact: Effect likely due to C15:0 contamination Purity_Check->Fail_Purity Impure (>1% C15:0) Control_C161 Phase 3: Test vs. C16:1 (Chain Length Control) Control_C150->Control_C161 C15:0 has NO effect Generic_Sat Generic Effect: Saturated FA Mechanism (e.g., AMPK activation) Control_C150->Generic_Sat C15:0 has same effect Generic_Unsat Generic Effect: Membrane Fluidity/Lipotoxicity Control_C161->Generic_Unsat C16:1 has same effect Specific_Hit VALIDATED SPECIFICITY (e.g., IDO Inhibition) Control_C161->Specific_Hit Only C15:1 works

Caption: A hierarchical decision tree to filter out artifacts and generic lipid effects, isolating true 10Z-pentadecenoic acid bioactivity.

Mechanistic Pathway: The IDO Axis

To understand why specificity matters, we visualize the proposed mechanism where C15:1 acts as a metabolic brake on the Kynurenine pathway, unlike C15:0.

IDO_Pathway IFN IFN-gamma (Stimulus) IDO1 IDO1 Enzyme (Rate Limiting) IFN->IDO1 Upregulates KYN Kynurenine (Immune Suppression) IDO1->KYN Catalyzes TRP Tryptophan TRP->IDO1 C15_1 10Z-Pentadecenoic Acid (C15:1) C15_1->IDO1 INHIBITS (Specific) C15_0 Pentadecanoic Acid (C15:0) C15_0->IDO1 No Effect

Caption: C15:1 specifically inhibits IDO1 enzymatic activity, decoupling it from the generic membrane stabilizing effects of C15:0.

Challenges & Artifacts

When evaluating specificity, be aware of these common pitfalls:

  • The "U-Shaped" Curve: Like C15:0, C15:1 may exhibit hormesis. High concentrations (>50

    
    M) often cause non-specific cytotoxicity or detergent effects that mimic inhibition. Always run an LDH release assay  alongside functional assays.
    
  • Metabolic Interconversion: In vivo, C15:1 can be elongated or desaturated. In cell culture (short-term <48h), this is less of a concern, but in animal models, lipidomic tracking of tissues is required to confirm the effector molecule is still C15:1.

  • Vehicle Control: Fatty acids are often dissolved in Ethanol or DMSO. Ensure the final solvent concentration is <0.1%, as solvents alone can modulate membrane fluidity and kinase activity.

References

  • Venn-Watson, S., et al. (2022).[2][3] Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Retrieved from [Link]

  • Costabile, M., et al. (2017). Inhibition of indoleamine 2,3-dioxygenase activity by fatty acids and prostaglandins: A structure function analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids. Retrieved from [Link]

  • PubChem. (n.d.). 10Z-pentadecenoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Publish Comparison Guide: Experimental Controls for 10Z-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

10Z-Pentadecenoic Acid (C15:1n-5) is a rare, odd-chain monounsaturated fatty acid (MUFA). Unlike its saturated counterpart, Pentadecanoic Acid (C15:0) —which is widely recognized as an emerging essential fatty acid linked to longevity and metabolic health—C15:1 possesses a specific cis-double bond at the 10th carbon.

This structural distinction dictates its biological function, particularly in immunomodulation (IDO1 inhibition) and mitochondrial


-oxidation  (requiring auxiliary isomerase enzymes).

The Core Challenge: Researchers often conflate the general benefits of odd-chain fatty acids (OCFAs) with the specific activity of C15:1. To publish rigorous data, you must prove that your observed phenotype is driven by the 10Z-unsaturation and not merely by the odd-chain length or general fatty acid signaling.

This guide outlines the mandatory control experiments required to validate C15:1 bioactivity, distinguishing it from C15:0 and common even-chain MUFAs.

Comparative Analysis of Control Groups

To establish scientific validity (E-E-A-T), every experiment involving 10Z-pentadecenoic acid must include the following three tiers of controls.

Tier 1: The Structural Controls (Specificity)

Objective: Is the effect due to the double bond or the chain length?

Control CandidateStructureRationale for Inclusion
Pentadecanoic Acid (C15:0) C15, SaturatedPrimary Control. Determines if the cis-10 double bond is required for activity. C15:0 is metabolically stable and activates AMPK/mTOR pathways; if C15:1 shows distinct immunomodulation (e.g., kynurenine suppression), C15:0 must be inactive in that assay.
Palmitoleic Acid (C16:1n-7) C16, cis-9 MUFAChain-Length Control. The most common biological cis-MUFA. Tests if the effect is specific to the 15-carbon "odd" chain or a generic property of monounsaturation.
Oleic Acid (C18:1n-9) C18, cis-9 MUFALipotoxicity/Load Control. Standard fatty acid control to rule out generic lipid droplet accumulation or lipotoxicity artifacts.
Tier 2: The Functional Controls (Pathway Validation)

Objective: Is the observed inhibition/activation physiologically relevant?

  • Positive Control (IDO1 Inhibition): If studying the anti-inflammatory properties of C15:1 (specifically Kynurenine pathway suppression), use Epacadostat or 1-Methyl-L-tryptophan (1-MT) .

  • Negative Control (Vehicle): BSA (Fatty Acid Free) . Never use DMSO/Ethanol alone for fatty acid treatments in cell culture; it causes precipitation and micelle formation that skews toxicity data.

Experimental Protocol: The "BSA-Conjugation" Standard

Fatty acids are hydrophobic. Adding them directly to cell media (aqueous) results in oil droplets, not bioavailability. You must conjugate C15:1 to Bovine Serum Albumin (BSA) to mimic physiological transport.

Protocol: Preparation of 5 mM C15:1-BSA Complex

Reagents:

  • 10Z-Pentadecenoic Acid (Neat oil or Ethanol stock).

  • Fatty Acid-Free (FAF) BSA (Lyophilized powder).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Methodology:

  • Prepare BSA Vehicle (10%): Dissolve FAF-BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22

    
    m).
    
  • Prepare Fatty Acid Stock: Dissolve 10Z-pentadecenoic acid in high-grade Ethanol to 100 mM.

  • Conjugation (The Critical Step):

    • Heat the 10% BSA solution to 37°C in a water bath.

    • Slowly add the FA-Ethanol stock dropwise to the stirring BSA solution while maintaining 37°C.

    • Target Ratio: Final FA concentration 5 mM; Final BSA concentration ~10% (approx. 2:1 to 4:1 FA:BSA molar ratio).

    • Note: The final Ethanol concentration must be <0.5% to avoid solvent toxicity.

  • Equilibration: Stir at 37°C for 30–60 minutes until the solution is optically clear (no turbidity).

  • Validation: Measure Optical Density (OD) at 600nm. If OD > 0.1, conjugation failed (precipitation occurred). Discard and retry.

Mandatory Visualization: Experimental Logic & Pathways

Diagram 1: The "Triangulation" Control Strategy

This flow illustrates how to interpret data based on the response of C15:1 relative to its controls.

ControlLogic Start Experimental Observation: C15:1 induces Phenotype X CheckC15_0 Compare vs. C15:0 (Saturated Control) Start->CheckC15_0 CheckC16_1 Compare vs. C16:1 (Even-Chain MUFA) Start->CheckC16_1 Result_DoubleBond Mechanism: 10Z-Unsaturation Specific CheckC15_0->Result_DoubleBond C15:0 is Inactive Result_OddChain Mechanism: Odd-Chain Specificity CheckC15_0->Result_OddChain C15:0 is Active Result_Generic Mechanism: Generic Fatty Acid Effect CheckC15_0->Result_Generic C15:0 is Active CheckC16_1->Result_DoubleBond C16:1 is Inactive CheckC16_1->Result_OddChain C16:1 is Inactive CheckC16_1->Result_Generic C16:1 is Active

Caption: Logic flow for interpreting C15:1 bioactivity. Specificity is confirmed only if C15:0 and C16:1 fail to replicate the phenotype.

Diagram 2: C15:1 Specific Signaling (IDO1 Inhibition)

Literature identifies 10Z-pentadecenoic acid as an inhibitor of the Kynurenine pathway in THP-1 cells.

IDOPathway IFNQ IFN-gamma IDO1 IDO1 Enzyme IFNQ->IDO1 Induces Expression TRP Tryptophan KYN Kynurenine TRP->KYN Metabolized by IDO1 Immune Immune Tolerance (T-cell suppression) KYN->Immune Promotes C15_1 10Z-Pentadecenoic Acid (C15:1) C15_1->IDO1 INHIBITS (Specific Bioactivity)

Caption: Mechanistic target of C15:1. It inhibits IDO1, preventing the conversion of Tryptophan to Kynurenine.

Data Presentation: Expected Outcomes

Use this table to benchmark your validation experiments.

Assay TypeReadout10Z-Pentadecenoic (C15:1)Pentadecanoic (C15:0)Palmitoleic (C16:1)Interpretation
Kynurenine Production HPLC/ELISAReduced (~15-20%) No EffectNo EffectC15:1 specifically targets IDO1 activity.
Cell Viability ATP/MTS>90% (Non-toxic)>90% (Non-toxic)>90% (Non-toxic)Rules out toxicity as a cause for inhibition.
AMPK Activation Western Blot (p-AMPK)Variable/LowHigh (Strong Agonist) ModerateDistinguishes C15:0's longevity mechanism from C15:1.
Mitochondrial ROS MitoSOXLowLowModerateOdd-chain FAs generally support mitochondrial stability.

References

  • Venn-Watson, S., et al. (2020).[1] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans. Scientific Reports.[1] Available at: [Link]

  • Costabile, M., et al. (2017). Inhibition of indoleamine 2,3-dioxygenase activity by fatty acids and prostaglandins: A structure function analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids.[2] (Demonstrates C15:1 inhibition of IDO1).

  • Genetic Lifehacks. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 10Z-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In modern research and development, our responsibilities extend far beyond the successful execution of an experiment. The life cycle of every chemical we use, from procurement to disposal, falls under our purview. 10Z-Pentadecenoic acid (C15:1), a long-chain monounsaturated fatty acid, is a valuable tool in various biological studies.[1] However, its identity as an organic carboxylic acid necessitates a disposal protocol that is both scientifically sound and rigorously compliant with environmental regulations.

This guide provides a comprehensive framework for the safe and responsible disposal of 10Z-pentadecenoic acid. It is designed to empower researchers, lab managers, and drug development professionals with the knowledge to manage this chemical waste stream confidently, ensuring the safety of personnel and the preservation of our environment.

Part 1: Hazard Evaluation and Regulatory Imperatives

Before any disposal procedure can be established, a thorough understanding of the material's hazards and the governing regulations is essential.

Inherent Chemical Risks

While a specific, comprehensive toxicity profile for 10Z-pentadecenoic acid is not extensively documented in readily available literature, its chemical nature as a carboxylic acid informs a conservative safety approach.

  • Corrosivity: As an acid, concentrated forms can be corrosive. Even dilute solutions may irritate the skin and eyes.[2][3]

  • Environmental Hazard: Like many organic substances, uncontrolled release into waterways or sewage systems is prohibited.[4][5] Organic acids can disrupt the pH of aquatic environments and may be harmful to wildlife.

  • Combustibility: Although it has a high flash point, it is a combustible organic material.[2][6]

Given the lack of exhaustive hazard data, it is imperative to handle 10Z-pentadecenoic acid with the same precautions as other potentially hazardous organic chemicals.[5][6] Assume it is an irritant and environmentally harmful.

The Regulatory Landscape: EPA and RCRA

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[4][7] Laboratories are typically classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), each with specific storage and handling requirements.[8]

Applying an industrial regulatory framework to laboratories, which generate small, diverse waste streams, can be challenging.[9] To address this, the EPA has established alternative standards, such as Subpart K for academic laboratories, which offer more flexibility while ensuring safety and compliance.[10][11]

The core principle is this: All chemical waste, including 10Z-pentadecenoic acid, must be managed through your institution's official Environmental Health and Safety (EHS) program. [7] Never dispose of organic chemicals down the drain or in the regular trash.[12][13]

Part 2: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe collection and disposal of 10Z-pentadecenoic acid waste.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the chemical in any form, ensure you are wearing:

  • Safety Goggles: To protect against splashes.

  • Nitrile Gloves: Inspect for integrity before use.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toe Shoes: A standard requirement for any laboratory work.[5][13]

Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and efficient waste management.

  • Identify the Waste Stream: Is the waste pure 10Z-pentadecenoic acid, a solution in a solvent, or a dilute aqueous mixture?

  • Segregate Incompatibles:

    • Organic Acid Waste: This is the primary designation for 10Z-pentadecenoic acid. Do not mix it with bases, strong oxidizers, or reactive metals.[12]

    • Halogenated vs. Non-Halogenated: If the acid is dissolved in a solvent (e.g., ethanol, DMSO), dispose of it in the appropriate non-halogenated organic waste stream. If it were dissolved in a halogenated solvent like dichloromethane, it would require a separate "Halogenated Organic Waste" container.[5][13]

    • Aqueous Waste: Dilute aqueous solutions containing this acid should still be collected as hazardous waste and not poured down the drain. They should go into a designated "Aqueous Acidic Waste" container.

Waste Collection and Container Management
  • Select the Correct Container:

    • Use only containers provided or approved by your EHS department. These are typically high-density polyethylene (HDPE) carboys for liquids.

    • Ensure the container is chemically compatible. Do not use metal containers for acidic waste.[7]

    • For liquid waste, the container must be leak-proof and have a secure, sealing cap.[7][14]

  • Labeling:

    • All waste containers must be clearly labeled the moment the first drop of waste is added.

    • Use an official EHS-provided hazardous waste label.[12]

    • List all chemical constituents by their full name (e.g., "10Z-Pentadecenoic Acid," "Ethanol") and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Mark the appropriate hazard characteristics (e.g., "Corrosive," "Ignitable" if in a flammable solvent).

  • Accumulation:

    • Keep waste containers closed at all times, except when adding waste.[12] This prevents the release of vapors and potential spills.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[8]

    • Use secondary containment (such as a plastic tub) for all liquid waste containers to contain any potential leaks.[12]

Arranging for Final Disposal

Once the waste container is full or has been in the lab for the maximum allowed time (e.g., 12 months under some academic lab rules), contact your institution's EHS department to arrange for pickup.[10] They will manage the final disposal through a certified hazardous waste vendor.[15]

Part 3: On-Site Treatment (Neutralization) - A Word of Caution

While the neutralization of a simple corrosive acid with a base is a fundamental chemical reaction, it is not recommended as a standard disposal practice for 10Z-pentadecenoic acid in a research setting without explicit EHS approval and a specific, validated protocol.[16]

Causality: The EPA permits on-site treatment of the "corrosivity" characteristic.[16] However, several factors complicate this for an organic acid:

  • Incomplete Reaction: Ensuring complete neutralization of a long-chain fatty acid, which may have limited water solubility, can be difficult.

  • Byproduct Formation: The neutralization will produce a salt (e.g., sodium pentadecenoate) and water. The environmental and toxicological profile of this salt is likely as uncharacterized as the parent acid.

  • Regulatory Burden: On-site treatment often requires meticulous documentation and may not be permitted under your facility's generator status.[9]

Therefore, the most trustworthy and self-validating protocol is to dispose of the acid via the established EHS chemical waste stream.

Part 4: Spill and Emergency Procedures

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Prevent access to the spill.

  • Assess the Risk: If the spill is large, involves highly concentrated material, or you are unsure how to proceed, evacuate and call your institution's emergency EHS number.

  • For Small, Manageable Spills:

    • Don appropriate PPE (goggles, gloves, lab coat).

    • Contain the spill using an absorbent material suitable for chemicals, such as vermiculite or a commercial spill pad. Do not use paper towels for large spills of concentrated acid.

    • Gently sweep the absorbed material into a designated container for solid hazardous waste.

    • Wipe the area with soap and water.

    • Label the solid waste container appropriately and dispose of it through EHS.

Summary and Visual Workflow

This section provides a quick-reference table and a logical workflow diagram to guide your disposal decisions.

Table 1: Key Disposal and Safety Information
ParameterGuidelineRationale
Waste Classification Non-halogenated Organic Acid WasteBased on chemical structure (carboxylic acid, no halogens).
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against potential irritation and skin contact.[5][13]
Recommended Container EHS-approved HDPE container with screw capEnsures chemical compatibility and prevents leaks.[7]
Prohibited Disposal Drain, Regular Trash, EvaporationPrevents environmental contamination and regulatory non-compliance.[12][13]
Spill Cleanup Use chemical absorbent pads or vermiculiteSafely contains and collects the material for proper disposal.
Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 10Z-pentadecenoic acid waste from the point of generation to its final collection.

DisposalWorkflow cluster_generation Point of Generation cluster_streams Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Steps Start Generate 10Z-Pentadecenoic Acid Waste Determine Characterize Waste Stream Start->Determine Pure Pure or in Non-Halogenated Solvent (e.g., Ethanol, DMSO) Determine->Pure Organic Aqueous Dilute Aqueous Solution Determine->Aqueous Aqueous Container_Org Select EHS Container: 'Non-Halogenated Organic Liquid Waste' Pure->Container_Org Container_Aq Select EHS Container: 'Aqueous Acidic Waste' Aqueous->Container_Aq Label Label Container with Full Chemical Names and Hazards Container_Org->Label Container_Aq->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup When Full or Expired Store->EHS

Caption: Decision workflow for 10Z-pentadecenoic acid waste management.

References

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]

  • Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18 . Mercuria. [Link]

  • How to dispose off lipids waste? ResearchGate. [Link]

  • SAFETYDATA SHEET: Free Fatty Acid (FFA) . RBF Port Neches LLC. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • 10Z-pentadecenoic acid . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - Beta VA11 . Solenis. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Managing and Disposing of Household Hazardous Waste . NY.Gov. [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide . Greenflow. [Link]

Sources

Operational Guide: Safe Handling & PPE for 10Z-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling 10Z-pentadecenoic acid (CAS: 84743-29-3) requires a dual-focus safety strategy. While the compound itself presents moderate physiological hazards (Skin/Eye Irritant), the primary operational risk is oxidative degradation of the cis-double bond.

Immediate Action Required:

  • Gloves: Nitrile (0.11mm min). Do NOT use Latex.

  • Atmosphere: Handle under inert gas (

    
     or Ar) whenever possible.
    
  • Storage: -20°C in amber glass; minimize freeze-thaw cycles.

Risk Assessment & Hazard Identification

Before donning PPE, you must understand the specific hazards. As a monounsaturated fatty acid (MUFA), 10Z-pentadecenoic acid is generally classified under GHS as an Irritant , but its handling often involves organic solvents (Chloroform, Methanol, Hexane) which escalate the risk profile.

GHS Classification (H-Codes)
CodeHazard StatementPhysiological Impact
H315 Causes skin irritationLocalized redness/dermatitis upon contact.
H319 Causes serious eye irritationReversible corneal injury; pain/tearing.
H335 May cause respiratory irritationMucosal inflammation if dust/aerosol is inhaled.
The "Silent Hazard": Sample Oxidation
  • Mechanism: The cis-double bond at position 10 is susceptible to free-radical attack by atmospheric oxygen.

  • Consequence: Formation of hydroperoxides and aldehydes. This ruins experimental data (e.g., lipidomics, cell signaling studies) before safety issues even arise.

  • Control: Your PPE and engineering controls must limit oxygen exposure.

Personal Protective Equipment (PPE) Protocol

This protocol is designed to be self-validating : if the PPE fails, you will know immediately via visual or tactile feedback (e.g., solvent breakthrough).

A. Hand Protection: The Nitrile Mandate

Standard: Single-use Nitrile Gloves (Powder-Free).

  • Why Nitrile? Natural Rubber Latex is permeable to non-polar solvents often used to dissolve fatty acids (e.g., Hexane, Chloroform). Nitrile offers superior resistance to lipid permeation and eliminates latex protein contamination of the sample.

  • Specifications: Minimum thickness 4 mil (0.11 mm).

  • Protocol:

    • Inspect: Check for pinholes by trapping air in the glove and squeezing.

    • Double Glove: If handling concentrated stock solutions in Chloroform/Methanol (2:1), wear two pairs. Change the outer pair immediately upon splash contact.

B. Eye & Face Protection

Standard: ANSI Z87.1 Compliant Safety Glasses with Side Shields.

  • Upgrade Trigger: If creating emulsions via sonication or vortexing, switch to Indirect Vent Goggles to prevent aerosol entry.

C. Body Protection

Standard: Chemical-Resistant Lab Coat (High-neck preferred).

  • Material: Cotton/Polyester blend is sufficient for the fatty acid itself.

  • Critical Control: Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

D. Respiratory Protection

Standard: Laboratory Fume Hood.

  • Requirement: All weighing and solvation must occur within a certified fume hood (Face velocity: 80–100 fpm).

  • Why: While the fatty acid has low volatility, the solvents used for stock preparation are highly volatile and neurotoxic.

Operational Workflow: From Storage to Bench

This workflow integrates safety with sample preservation.[1]

Step 1: Preparation & Equilibration
  • Remove the vial from -20°C storage.

  • Do not open immediately. Allow the vial to equilibrate to room temperature inside a desiccator (approx. 20 mins).

    • Reasoning: Opening a cold vial condenses atmospheric moisture into the lipid, causing hydrolysis.

Step 2: Weighing & Solvation
  • Place balance inside the fume hood or use a draft shield.

  • Static Control: Use an anti-static gun on the weighing boat. Fatty acids are waxy and static-prone.

  • Weigh the required amount using a clean spatula (stainless steel or PTFE-coated).

  • Dissolve immediately in degassed solvent (e.g., Ethanol or DMSO for cell culture; Chloroform for MS).

Step 3: Inert Gas Purging (Critical)
  • Before closing the stock vial, gently flow a stream of Nitrogen or Argon over the liquid surface for 10-15 seconds.

  • Technique: Do not bubble through the liquid (evaporation risk); flow over it to displace oxygen.

  • Seal tightly with a Teflon-lined cap.

Step 4: Waste Disposal[2]
  • Solid Waste: Contaminated weighing boats/wipes go to Hazardous Solid Waste .

  • Liquid Waste:

    • If dissolved in Ethanol/DMSO: Non-Halogenated Organic Waste .

    • If dissolved in Chloroform/DCM: Halogenated Organic Waste .

  • Prohibited: Never pour fatty acids down the sink; they clog plumbing and disrupt water treatment.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for handling 10Z-pentadecenoic acid, ensuring both safety and sample integrity.

G Start Start: Retrieve 10Z-Pentadecenoic Acid Equilibrate Equilibrate to RT (Desiccator) Avoid Moisture Condensation Start->Equilibrate OpenVial Open Vial in Fume Hood Equilibrate->OpenVial Decision_Form Is Sample Solid or Liquid? OpenVial->Decision_Form Solid_Handling Weighing Protocol: 1. Anti-static gun 2. PTFE Spatula 3. Nitrile Gloves Decision_Form->Solid_Handling Solid/Waxy Liquid_Handling Pipetting Protocol: 1. Positive Displacement Pipette 2. Double Nitrile Gloves 3. Glass/Teflon Tips Decision_Form->Liquid_Handling Oil/Soln Solvation Dissolve in Solvent (EtOH, DMSO, or Chloroform) Solid_Handling->Solvation Liquid_Handling->Solvation Purge Inert Gas Purge (N2/Ar) Displace Headspace Oxygen Solvation->Purge Storage Reseal & Store -20°C Purge->Storage Disposal Disposal: Halogenated vs Non-Halogenated Stream Purge->Disposal Excess/Waste

Figure 1: Operational decision matrix for handling 10Z-pentadecenoic acid, prioritizing moisture control and oxidation prevention.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[2] Do not use solvents (enhances absorption).
Eye Contact Flush with eyewash station for 15 min. Lift eyelids to ensure irrigation.
Spill (Bench) Absorb with vermiculite or spill pads. Clean area with soap/water to remove oily residue.
Ingestion Rinse mouth. Do NOT induce vomiting. Contact poison control.

References

  • PubChem. (2023). Pentadecenoic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.